2-Methylbenzyl cyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGVPDQNPUQRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176898 | |
| Record name | Acetonitrile, o-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-68-7 | |
| Record name | 2-Methylphenylacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22364-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(o-Tolyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022364687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, o-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(O-TOLYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36Y8LY38Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylbenzyl cyanide (also known as o-tolylacetonitrile), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, and includes relevant safety information.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an aromatic nitrile that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The nitrile functional group's versatility allows for its conversion into other key functional groups such as carboxylic acids, amides, and amines.[1]
The unique ortho-position of the methyl group on the benzene ring influences its steric and electronic properties, distinguishing it from its meta and para isomers and affecting its reactivity in chemical syntheses.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22364-68-7 | [3][4][5] |
| IUPAC Name | 2-(2-methylphenyl)acetonitrile | [3][6] |
| Synonyms | o-Tolylacetonitrile, 2-Methylbenzeneacetonitrile, o-Methylbenzyl Cyanide | [3][5] |
| Molecular Formula | C₉H₉N | [3][5][7] |
| Molecular Weight | 131.17 g/mol | [3][5] |
| Appearance | Clear colorless to orange-reddish liquid | [2] |
| Density | 1.056 g/mL at 25 °C | [2][4] |
| Boiling Point | 244-250 °C | [4] |
| Melting Point | 58 - 59 °C | [8] |
| Flash Point | >110 °C | [4][9] |
| Solubility | Slightly soluble in water. Soluble in benzene, ethyl ether, and ethanol. | [2][4] |
| Refractive Index | 1.5264-1.5284 | [4] |
Synthesis of this compound
The most common method for synthesizing this compound is through the nucleophilic substitution reaction between a 2-methylbenzyl halide (typically chloride or bromide) and an alkali metal cyanide, such as sodium or potassium cyanide.[1] The reaction is often carried out in a polar aprotic solvent or with the use of a phase-transfer catalyst to improve yield and reaction rate.[1]
Below is a detailed experimental protocol based on a cited synthesis procedure.[10]
Experimental Protocol: Synthesis from 2-Methylbenzyl Chloride
Materials:
-
2-Methylbenzyl chloride (o-methylbenzyl chloride)
-
Sodium cyanide (NaCN)
-
Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)
-
Alkali binding agent (e.g., ferric chloride)
-
Boric acid
-
Water
-
Reaction flask (e.g., 3000 L for the specified scale, adaptable for laboratory scale)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, prepare a 25% aqueous solution of sodium cyanide. For a reaction at the 11 mol scale of the starting material, this would involve dissolving the appropriate amount of sodium cyanide in water.[10]
-
Addition of Reactants: Increase the temperature of the sodium cyanide solution to 30°C.[10]
-
Begin the dropwise addition of 2-methylbenzyl chloride.[10]
-
Concurrently, add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.[10]
-
Reaction Conditions: Maintain the reaction temperature at 30°C.[10]
-
Monitoring the Reaction: Monitor the progress of the reaction by checking the concentration of the starting material, 2-methylbenzyl chloride. The reaction is considered complete when the content of 2-methylbenzyl chloride is less than 0.1%.[10]
-
Work-up: Once the reaction is complete, add water to the reaction vessel and allow the mixture to stand for one hour to facilitate layer separation.[10]
-
Separate the organic layer containing the this compound.[10]
-
Purification: Purify the crude this compound by distillation to obtain the final product.[10]
A similar, well-established procedure for the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide in an alcohol-water solvent system can also be adapted.[11] This involves refluxing the reactants, followed by distillation of the alcohol, separation of the crude product, and purification by vacuum distillation.[11]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][12] It is harmful if swallowed, in contact with skin, or if inhaled.[4][13] It can cause skin and serious eye irritation.[12][13]
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing and gloves.[4]
-
Use appropriate eye and face protection (safety goggles or a face shield).[8]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[8]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes.[12]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell.[12]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][14]
Applications in Research and Development
This compound is a key intermediate in organic synthesis.[2] Its applications include:
-
Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients.[1]
-
Agrochemical Production: It is used in the manufacturing of certain pesticides and herbicides.[1]
-
Fine Chemicals: The nitrile group can be readily transformed, making it a versatile component in the synthesis of more complex molecules.[1]
-
Chemical Research: It is utilized in studies exploring the reactivity of nitriles and for developing new synthetic methodologies.[3] Research has also been conducted on the interaction of this compound with microbial nitrile-converting enzymes.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 22364-68-7 [chemicalbook.com]
- 3. Buy this compound | 22364-68-7 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. This compound [webbook.nist.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
physiochemical properties of o-tolylacetonitrile
An In-depth Technical Guide to the Physicochemical Properties of o-Tolylacetonitrile
Introduction
o-Tolylacetonitrile, also known by its IUPAC name 2-(2-methylphenyl)acetonitrile, is an organic compound with the chemical formula C₉H₉N.[1][2][3] It belongs to the class of aromatic nitriles and is a colorless to light-yellow or orange-reddish liquid at room temperature.[4][5] This compound serves as a valuable intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and chemical industries. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, particularly in drug discovery and process chemistry.
This technical guide provides a comprehensive overview of the core physicochemical properties of o-tolylacetonitrile, detailed experimental protocols for their determination, and visual workflows to aid in the practical application of these methods.
Physicochemical Properties
The key physicochemical properties of o-tolylacetonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-(2-methylphenyl)acetonitrile | [1][2][3] |
| CAS Number | 22364-68-7 | [1][2][4] |
| Molecular Formula | C₉H₉N | [1][2][6][7] |
| Molecular Weight | 131.18 g/mol | [2][6] |
| Appearance | Clear colorless to orange-reddish liquid | [4] |
| Boiling Point | 240 - 250 °C | [4][5] |
| Density | 1.024 - 1.05 g/cm³ | [4][5] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in benzene, ethanol, and ether | [4][5] |
| Flash Point | >100 °C | [4][5] |
| Refractive Index | 1.5264 - 1.5284 | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of o-tolylacetonitrile.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]
Methodology:
-
Sample Preparation: A small quantity (a few milliliters) of o-tolylacetonitrile is placed into a small test tube or fusion tube.[8][9]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.[8]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[8][10]
-
Heating: The heating bath is gently and slowly heated.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8] Heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Determination of Density
The density of a liquid is its mass per unit volume.[12]
Methodology:
-
Weighing the Pycnometer: A clean, dry pycnometer (or a graduated cylinder) is weighed accurately on an analytical balance.[12][13]
-
Filling the Pycnometer: The pycnometer is filled with o-tolylacetonitrile.
-
Weighing the Filled Pycnometer: The pycnometer containing the liquid is weighed again.
-
Volume Determination: The volume of the o-tolylacetonitrile is determined. If a pycnometer of known volume is used, this step is straightforward. If a graduated cylinder is used, the volume is read directly from the markings.[12]
-
Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the volume of the liquid.[14][15]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[16]
Methodology:
-
Solvent Preparation: A known volume of the solvent (e.g., water, ethanol, benzene) is placed in a test tube or flask.[17]
-
Temperature Control: The temperature of the solvent is measured and maintained at a constant value.[16]
-
Solute Addition: A small, measured amount of o-tolylacetonitrile is added to the solvent.
-
Mixing: The mixture is shaken vigorously to facilitate dissolution.[17]
-
Observation: The process of adding the solute is repeated until no more solute dissolves, and a saturated solution is formed.
-
Quantification: The total amount of dissolved solute is determined to express the solubility, often in terms of grams of solute per 100 mL of solvent.
Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[18][19]
Methodology:
-
Sample Preparation: The o-tolylacetonitrile sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[20] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube.[20]
-
Instrument Setup: The NMR tube is placed in the spectrometer's magnet.
-
Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.[21]
-
Data Processing: The raw data is processed using a Fourier transform to generate the NMR spectrum.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[22]
Methodology:
-
Sample Preparation: For a liquid sample like o-tolylacetonitrile, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[23] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly on the ATR crystal.[24]
-
Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[25]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[26]
Methodology:
-
Sample Introduction: A small amount of the o-tolylacetonitrile sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: The sample molecules are ionized in the ion source using a suitable method, such as Electron Impact (EI) or Chemical Ionization (CI).[27]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.[28]
-
Detection: The separated ions are detected, and their abundance is measured.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. CAS RN 22364-68-7 | Fisher Scientific [fishersci.ca]
- 3. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(o-Tolyl)acetonitrile, CAS No. 22364-68-7 - iChemical [ichemical.com]
- 5. 2-(O-Tolyl)Acetonitrile Supplier in China | Properties, Uses, Safety Data & Price | Buy High-Purity o-Tolylacetonitrile Online [nj-finechem.com]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [precision.fda.gov]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. scribd.com [scribd.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. wjec.co.uk [wjec.co.uk]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 23. webassign.net [webassign.net]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. amherst.edu [amherst.edu]
- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 28. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Methylbenzyl cyanide CAS number 22364-68-7
An In-depth Technical Guide on 2-Methylbenzyl Cyanide CAS Number: 22364-68-7 Synonyms: o-Tolylacetonitrile, 2-Methylphenylacetonitrile, o-Xylyl cyanide
This technical guide offers a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development, providing essential data on its properties, synthesis, reactivity, and safe handling.
Physicochemical Properties
This compound is a pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized below, offering a foundation for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Boiling Point | 244-250 °C | [3] |
| Density | 1.056 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.5264 - 1.5284 | [3] |
| Flash Point | >110 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene. | [3] |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic methods. The following table outlines the characteristic data for its identification.
| Spectroscopy | Key Peaks / Shifts (Predicted & Observed) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 4H, Ar-H), 3.71 (s, 2H, CH₂CN), 2.38 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.6 (Ar-C), 131.0 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 127.4 (Ar-CH), 127.0 (Ar-CH), 117.8 (CN), 21.5 (CH₂), 19.1 (CH₃).[5][6] |
| IR Spectroscopy (Neat) | ν (cm⁻¹): 3050-3010 (Ar C-H stretch), 2930-2850 (Aliphatic C-H stretch), 2250 (C≡N stretch, strong), 1605, 1495 (C=C aromatic ring stretch).[7][8] |
| Mass Spectrometry (EI) | m/z (%): 131 (M⁺, base peak), 116 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion).[2] |
Synthesis Protocol: Cyanation of 2-Methylbenzyl Chloride
A standard and efficient method for preparing this compound is through the nucleophilic substitution of 2-methylbenzyl chloride with an alkali metal cyanide.
Experimental Methodology
-
Objective: To synthesize this compound via nucleophilic substitution.
-
Reactants: 2-Methylbenzyl chloride, Sodium Cyanide (NaCN).
-
Solvent: Dimethyl sulfoxide (DMSO) or an aqueous ethanol mixture.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, distillation apparatus.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. Add ethanol (or DMSO) to the flask.
-
Addition of Substrate: While stirring the cyanide solution, add 2-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash them with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Safety Precaution: This procedure involves highly toxic sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Acidic conditions must be avoided to prevent the formation of lethal hydrogen cyanide gas.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development & Key Transformations
The nitrile functional group in this compound is a versatile synthon, allowing for its conversion into several other key functional groups. This versatility makes it a valuable starting material for the synthesis of complex pharmaceutical scaffolds.
Core Reaction Pathways
Caption: Key synthetic transformations of this compound.
-
Hydrolysis: The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield 2-methylphenylacetic acid . This carboxylic acid is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2-methylphenyl)ethylamine . This amine is a building block for various physiologically active compounds, including central nervous system (CNS) agents.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by aqueous workup leads to the formation of ketones , providing a pathway to more complex carbon skeletons.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. This compound [webbook.nist.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
A Technical Guide to the Spectroscopic Data of 2-Methylbenzyl Cyanide
This guide provides a comprehensive overview of the spectroscopic data for 2-methylbenzyl cyanide, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 2-(2-methylphenyl)acetonitrile
dot
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the NMR, IR, and MS data for this compound in a structured format.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4][5]
¹H NMR Spectrum Data [6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.29 - 7.15 | m | 4H | Aromatic protons (C₆H₄) |
| 3.71 | s | 2H | Methylene protons (-CH₂CN) |
| 2.38 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectrum Data
Note: Specific experimental ¹³C NMR data for this compound was not explicitly found in the search results. The following are predicted values and typical ranges.
| Chemical Shift (ppm) | Assignment |
| ~136 | Quaternary aromatic carbon (C-CH₃) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~134 | Quaternary aromatic carbon (C-CH₂CN) |
| ~118 | Nitrile carbon (-CN) |
| ~21 | Methylene carbon (-CH₂CN) |
| ~19 | Methyl carbon (-CH₃) |
IR spectroscopy is used to identify functional groups within a molecule.[7][8] The data below is from a gas-phase spectrum.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~2250 | Strong | C≡N (nitrile) stretch |
| ~1605, 1495, 1460 | Strong to Medium | Aromatic C=C ring stretch |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10] The following data is from an electron ionization (EI) mass spectrum.[2]
| m/z | Relative Intensity (%) | Assignment |
| 131 | ~100 | [M]⁺ (Molecular Ion) |
| 130 | ~80 | [M-H]⁺ |
| 116 | ~40 | [M-CH₃]⁺ |
| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~25 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[11]
-
Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C, a proton-decoupled spectrum is typically obtained.[5]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.[12]
-
Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[12]
-
Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[12]
-
Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[12]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][13]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).[9]
-
Detection: Detect the ions to generate the mass spectrum.[9]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a possible fragmentation pathway for this compound.
dot
Caption: General workflow for spectroscopic analysis.
dot
Caption: A possible fragmentation pathway for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. This compound(22364-68-7) 1H NMR [m.chemicalbook.com]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. web.mit.edu [web.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Methylbenzyl cyanide (CAS No. 22364-68-7), a key intermediate in the synthesis of various organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's physicochemical properties to inform its handling, storage, and application in synthetic processes.
Physicochemical Properties
This compound, also known as o-tolylacetonitrile, is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [2][3][4][5][6] |
| Molecular Weight | 131.17 g/mol | [3][4][5][7][8] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 244-250 °C | [3][7][8] |
| Density | 1.056 g/mL at 25 °C | [7][8][9] |
| Refractive Index | 1.5264-1.5284 | [7][8][9] |
| Flash Point | >110 °C | [3][7][8] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media. While extensive quantitative data is limited in publicly available literature, the following tables summarize the known qualitative and estimated quantitative solubility information.
Aqueous Solubility
This compound is generally described as being slightly soluble in water.[1][7][8][9][10] An estimated value for its solubility in water is provided below.
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 780.3 mg/L (estimated) | [11] |
Organic Solvent Solubility
The compound exhibits good solubility in a range of common organic solvents.
| Solvent | Solubility | Reference |
| Benzene | Soluble | [7][8][9][10] |
| Diethyl Ether | Soluble | [7][8][9][10] |
| Ethanol | Soluble | [7][8][9][10] |
Due to the lack of specific quantitative solubility data in a broader range of organic solvents, a generalized experimental protocol for determining solubility is provided in Section 4.1.
Stability Profile
Understanding the stability of this compound under various conditions is crucial for ensuring its integrity during storage and use.
General Stability
This compound is reported to be stable under normal temperatures and pressures.[1] However, it is incompatible with a number of substance classes.
| Incompatible Materials |
| Strong Acids |
| Strong Bases |
| Strong Oxidizing Agents |
| Strong Reducing Agents |
Stability Under Different Conditions
-
pH Stability (Hydrolysis): Nitriles are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its salt).[12][13][14][15][16] Under acidic conditions, the final product is 2-methylphenylacetic acid and an ammonium salt.[13] In the presence of a base, the reaction yields the salt of 2-methylphenylacetic acid and ammonia.[13] The reaction rate is generally slow at neutral pH and is accelerated by heat and the presence of strong acids or bases.
-
Photostability: While specific photostability studies on this compound are not widely published, substituted benzyl compounds can be susceptible to photodegradation. The energy from UV or visible light can potentially lead to the cleavage of bonds, initiating radical reactions or other transformations.[17]
-
Thermal Stability: The compound is combustible but does not ignite readily.[1] Upon heating, vapors may form explosive mixtures with air.[1] Thermal decomposition is expected to occur at elevated temperatures, leading to the formation of hazardous products.
| Condition | Potential Degradation Products | Reference |
| Thermal Decomposition | Carbon monoxide, Oxides of nitrogen, Irritating and toxic fumes and gases, Carbon dioxide | [1][18] |
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds like this compound.
Determination of Solubility
The following protocol is a generalized approach based on established methods for determining the solubility of organic compounds.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, isopropanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol for conducting such studies.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid or solution sample of the compound to high temperatures (e.g., 80 °C, 100 °C) for a specified duration.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) that mimics sunlight, with a parallel sample protected from light as a control.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Application: Expose the samples to the defined stress conditions for various time points.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector).
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Observe the formation of any degradation products.
-
Calculate the percentage of degradation.
-
Attempt to identify the major degradation products using techniques like LC-MS.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.
Caption: General hydrolysis pathway of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Logical flow for conducting forced degradation studies.
References
- 1. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 22364-68-7 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]
- 5. Buy this compound | 22364-68-7 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 22364-68-7 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methylbenzyl cyanide (also known as o-tolylacetonitrile). The information is intended for use in research, organic synthesis, and pharmaceutical development.
Molecular Structure and Properties
This compound is an aromatic nitrile with a molecular structure consisting of a benzene ring substituted with a methyl group and a cyanomethyl group at the ortho positions.[1] This substitution pattern distinguishes it from its meta and para isomers, influencing its steric effects and chemical reactivity.[2]
The molecular formula for this compound is C9H9N.[2][3] Its structure is confirmed by its IUPAC name, 2-(2-methylphenyl)acetonitrile, and its SMILES notation, CC1=CC=CC=C1CC#N.[2]
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C9H9N | [2][3][4][5] |
| Molecular Weight | 131.17 g/mol | [2][3] |
| CAS Number | 22364-68-7 | [2][3][4] |
| Appearance | Colorless to pale yellow or orange-reddish liquid | [1][6][7] |
| Density | 1.056 g/mL at 25 °C | [5][6] |
| Melting Point | 58 - 59 °C | [8] |
| Boiling Point | 244 - 250 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) | [5][9] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene | [5][6][8] |
| Refractive Index | 1.52600 to 1.52800 @ 20.00 °C | [9] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through a nucleophilic substitution reaction.[1] The most common method involves the reaction of a 2-methylbenzyl halide (such as chloride or bromide) with a cyanide salt like sodium cyanide or potassium cyanide.[1]
This protocol describes the synthesis of this compound using 2-methylbenzyl chloride and an aqueous solution of sodium cyanide.
Materials:
-
3000 L Reaction Flask
-
2-Methylbenzyl chloride (1540g, 11 mol)
-
25% Sodium cyanide aqueous solution (2352g, containing 12 mol NaCN)
-
Quaternary ammonium salt catalyst (e.g., Tetramethylammonium chloride, 9.24g)
-
Alkali binding agent (e.g., Ferric chloride, 8.91g, 0.055 mol)
-
Boric acid (6.71g, 0.11 mol)
-
Water
Procedure:
-
Charge the 3000 L reaction flask with 2352g of the 25% sodium cyanide aqueous solution.[10]
-
Increase the temperature of the solution to 30°C.[10]
-
Begin a dropwise addition of 1540g of o-methylbenzyl chloride to the reaction flask.[10]
-
Concurrently, add the catalyst (9.24g tetramethylammonium chloride), the alkali binding agent (8.91g ferric chloride), and the boric acid (6.71g).[10]
-
Maintain the reaction temperature at 30°C throughout the addition.[10]
-
Monitor the reaction progress. The reaction is considered complete when the concentration of o-methylbenzyl chloride is less than 0.1%.[10]
-
Once the reaction is complete, add water to the container and allow the mixture to stand for one hour to facilitate layer separation.[10]
-
Separate the organic layer from the aqueous layer.
-
Purify the crude product via distillation to obtain pure o-methylbenzyl acetonitrile.[10]
Key Applications
The versatility of the nitrile functional group, which can be readily converted into amines, amides, or carboxylic acids, makes this compound a valuable intermediate in various synthetic applications.[1]
-
Organic Synthesis: It serves as a crucial intermediate and raw material in the synthesis of fine chemicals and dyestuffs.[6][7]
-
Pharmaceuticals: It is a precursor for the development of various pharmaceutical compounds.[1][2]
-
Agrochemicals: The compound is utilized in the production of new agrochemical products.[1][2]
-
Chemical Research: It is used in research to explore the reactivity of nitriles and for further functionalization into more complex molecules.[2]
Safety and Handling
Based on the properties of similar nitrile compounds, this compound is considered moderately toxic and should be handled with care.[1][2]
-
Hazards: It is likely irritating to the eyes, skin, and respiratory system.[2][8] Ingestion can lead to systemic toxicity due to the potential release of hydrogen cyanide.[1]
-
Personal Protective Equipment (PPE): Standard laboratory safety protocols should be followed, including the use of appropriate PPE in a well-ventilated fume hood.[2]
-
Incompatibilities: It should be kept away from strong oxidizing agents, reducing agents, strong acids, and bases.[8]
-
Decomposition: Thermal decomposition may produce toxic gases, including carbon monoxide and oxides of nitrogen.[8]
Caption: Synthesis workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 22364-68-7 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 22364-68-7 [chemicalbook.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2-Methylbenzyl cyanide (CAS No. 22364-68-7), a versatile intermediate in pharmaceutical and chemical synthesis.[1][2][3][4] The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound.
Chemical and Physical Properties
This compound, also known as o-tolylacetonitrile, is a clear, colorless to pale yellow or orange-reddish liquid.[2][3][4][5][6] It is characterized by a nitrile functional group attached to a benzyl moiety with a methyl group in the ortho position.[7] This compound is slightly soluble in water but soluble in organic solvents like benzene, ethanol, and ethyl ether.[3][4][5][6][8][9][10]
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [5][8][11][12][13][14] |
| Molecular Weight | 131.17 g/mol | [6][7][11][13] |
| Appearance | Clear colorless to pale yellow/orange-reddish liquid | [2][4][5][6] |
| Boiling Point | 244-250 °C | [3][8][9][10] |
| Melting Point | 142-143 °C | [3][9] |
| Flash Point | >110 °C (>230 °F) | [3][8][9][10][15][16] |
| Density | 1.056 g/mL at 25 °C | [3][4][6][8][9][10] |
| Water Solubility | Slightly soluble | [3][4][5][6][8][9][10][17] |
| Synonyms | o-Tolylacetonitrile, 2-Methylphenylacetonitrile, o-Methylbenzyl cyanide | [7][8][11][13] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7][8][11][18] The compound is irritating to the eyes, skin, and respiratory system.[7][8][11][18]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[5][7][11] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[5][7][11] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][11] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7][11] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[7][11] |
Pictograms:
Toxicological Information
The toxicity of this compound is primarily associated with its metabolic conversion to cyanide. [16][17]The toxicological properties of this substance have not been fully investigated. [16][17]
Acute Toxicity
| Route | Species | Value | Reference |
| Intravenous LD50 | Mouse | 56 mg/kg | [9][15] |
Mechanism of Toxicity
Symptoms of Exposure
Exposure to this compound can cause a range of symptoms, primarily related to its irritant nature and the potential for cyanide poisoning.
-
Inhalation: May cause respiratory tract irritation. [16][17]* Skin Contact: Causes skin irritation. [7][11][17]Prolonged contact may lead to dermatitis. [5]* Eye Contact: Causes serious eye irritation and is a lachrymator (induces tearing). [7][11][16][17]* Ingestion: Harmful if swallowed. [7][11]May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. [16][17]In severe cases, it can lead to cyanosis (bluish skin discoloration) due to the release of cyanide. [16][17]
Safety Precautions and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. [16][17][19]* Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested. [19][20]
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [11][16][17][20] |
| Skin Protection | Appropriate protective gloves (double gloving is recommended) and clothing to prevent skin exposure. [11][16][17][19] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [11][16][17] |
Handling and Storage
-
Wash hands thoroughly after handling. [16][17]* Avoid contact with eyes, skin, and clothing. [16][17]* Keep the container tightly closed. [16][17]* Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [5][11][17]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. [11][16][17] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. [11][16][17] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. [11][16][17] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. [11][16][17] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam. [11][16][17]* Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated by thermal decomposition or combustion. [11][17][21]Vapors may form explosive mixtures with air when heated. [17]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [11][16][17]
Accidental Release Measures
-
Clean up spills immediately, observing precautions in the Protective Equipment section. [16][17]* Use proper personal protective equipment as indicated in Section 4.2. [16]* For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it into a suitable clean, dry, closed container for disposal. [11][17]* Ensure adequate ventilation in the area of the spill. [16][17]
Experimental Protocols
While specific, detailed experimental protocols for the toxicological testing of this compound are not readily available in the public domain, the following represents a generalized methodology for acute oral toxicity testing based on OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). [3][22]
Objective
To determine the acute oral toxicity of this compound in a rodent model.
Materials
-
This compound (test substance)
-
Vehicle for administration (e.g., corn oil, water)
-
Healthy, young adult laboratory rats (one sex, typically females)
-
Gavage needles
-
Animal caging and husbandry supplies
Methodology
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity. [3]3. Main Study:
-
Animals are fasted overnight prior to dosing (water is provided ad libitum). [3][23] * The test substance is administered orally by gavage in a single dose to groups of at least 5 animals. [22][23] * Dose levels are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on the results of the sighting study. [3][22] * A control group receives the vehicle only.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity), and changes in body weight.
-
Observations are made frequently on the day of dosing and at least daily thereafter for 14 days. [3]5. Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
-
-
Data Analysis: The number of animals with signs of toxicity and the number of mortalities at each dose level are recorded to determine the toxicity classification of the substance.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. [1]Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [11][16][20]It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Conclusion
This compound is a valuable chemical intermediate with significant hazards that necessitate careful handling and adherence to strict safety protocols. Understanding its physical and chemical properties, toxicological profile, and appropriate emergency procedures is crucial for ensuring the safety of all personnel working with this compound. This guide provides a foundational understanding to support the safe and responsible use of this compound in a research and development setting.
References
- 1. Buy this compound | 22364-68-7 [smolecule.com]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 22364-68-7 [chemicalbook.com]
- 5. litfl.com [litfl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl cyanide - Hazardous Agents | Haz-Map [haz-map.com]
- 13. This compound [webbook.nist.gov]
- 14. PubChemLite - this compound (C9H9N) [pubchemlite.lcsb.uni.lu]
- 15. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 16. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. chembk.com [chembk.com]
- 19. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to o-Tolylacetonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylacetonitrile, also known as 2-methylbenzyl cyanide, is a key chemical intermediate with significant applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and critical role in the manufacturing of high-value compounds, particularly angiotensin II receptor blockers (sartans). Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
o-Tolylacetonitrile is an aromatic nitrile characterized by a cyanomethyl group attached to an ortho-substituted toluene ring.[1] Its strategic placement of the methyl and cyanomethyl groups makes it a versatile building block for the synthesis of more complex molecules. The nitrile functional group can be readily converted into other functionalities such as carboxylic acids, amines, and amides, opening up a wide range of synthetic possibilities. This guide delves into the core aspects of o-tolylacetonitrile, from its historical roots to its modern-day applications.
Discovery and History
While a definitive, singular discovery of o-tolylacetonitrile is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methods for benzyl cyanides in the late 19th and early 20th centuries. The reaction of benzyl halides with alkali metal cyanides to form benzyl cyanides has been a fundamental transformation in organic chemistry for over a century. Early research focused on the synthesis and reactions of a variety of substituted benzyl cyanides, and it is within this body of work that the preparation of o-tolylacetonitrile would have first been achieved. The primary route for its synthesis, the nucleophilic substitution of o-methylbenzyl chloride with a cyanide salt, is a classic example of an SN2 reaction, a mechanism that was extensively studied and elucidated during the foundational period of modern organic chemistry.[2][3]
Synthesis of o-Tolylacetonitrile
The most prevalent and industrially significant method for the synthesis of o-tolylacetonitrile is the reaction of o-methylbenzyl chloride with an alkali metal cyanide, typically sodium cyanide or potassium cyanide, in a suitable solvent.[2][3]
General Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction (SN2), where the cyanide ion acts as the nucleophile, displacing the chloride ion from the benzylic carbon of o-methylbenzyl chloride.
Caption: General reaction scheme for the synthesis of o-tolylacetonitrile.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of o-tolylacetonitrile.
Protocol 1: Laboratory Scale Synthesis
-
Reactants:
-
o-Methylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (solvent)
-
-
Procedure:
-
A solution of sodium cyanide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
o-Methylbenzyl chloride is added dropwise to the cyanide solution at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The resulting crude o-tolylacetonitrile is then purified by vacuum distillation.[4]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [4] |
| Reaction Time | 2-4 hours | [2] |
| Reflux Temperature | ~78 °C (Ethanol) |
Purification
Purification of o-tolylacetonitrile is typically achieved through vacuum distillation.[4] For high-purity applications, such as in the pharmaceutical industry, further purification may be carried out using techniques like fractional distillation or chromatography.[5][6][7]
Applications in Drug Development: The S-Series
o-Tolylacetonitrile is a crucial intermediate in the synthesis of a class of blockbuster antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". The o-tolyl group in these molecules plays a critical role in their binding to the AT1 receptor. While the direct precursor to the biphenyl structure in many sartan syntheses is often a derivative like 2-cyano-4'-methylbiphenyl (OTBN), the fundamental tolyl nitrile moiety originates from chemistry related to o-tolylacetonitrile.[8]
Role in the Synthesis of Valsartan
In the synthesis of Valsartan, the biphenyl scaffold is often constructed first, followed by the introduction of the valine and tetrazole moieties. The o-tolyl portion is integral to the biphenyl structure that is a key pharmacophore of the drug.[9][10][11][12]
Caption: Simplified workflow for the synthesis of Valsartan.
Role in the Synthesis of Losartan
The synthesis of Losartan also relies on the construction of a biphenyltetrazole structure where the o-tolyl group is a key component.[8][13][14][15]
Caption: Simplified workflow for the synthesis of Losartan.
Role in the Synthesis of Irbesartan
In the synthesis of Irbesartan, a similar strategy is employed, where the o-tolylacetonitrile-derived biphenyl structure is coupled with a spirocyclic iminone.[16][17][18][19][20]
Caption: Simplified workflow for the synthesis of Irbesartan.
Role in the Synthesis of Candesartan
The synthesis of Candesartan cilexetil also utilizes a biphenyl intermediate derived from chemistry related to o-tolylacetonitrile, which is then elaborated to include the benzimidazole and tetrazole moieties.[21][22][23][24][25]
Caption: Simplified workflow for the synthesis of Candesartan Cilexetil.
Physical and Chemical Properties
A summary of the key physical and chemical properties of o-tolylacetonitrile is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H9N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 245-246 °C | |
| Density | 1.015 g/cm3 | |
| CAS Number | 22364-68-7 | [1] |
Conclusion
o-Tolylacetonitrile, a seemingly simple molecule, holds a significant position in the landscape of modern organic synthesis. Its straightforward preparation and the versatility of its nitrile group have made it an indispensable building block, particularly in the pharmaceutical industry for the synthesis of life-saving antihypertensive drugs. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with a thorough understanding of this important chemical intermediate. The continued exploration of new synthetic routes and applications for o-tolylacetonitrile and its derivatives will undoubtedly lead to further advancements in medicine and materials science.
References
- 1. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. US5426208A - Method of purification of acetonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Documents download module [ec.europa.eu]
- 10. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 11. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. scispace.com [scispace.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. acgpubs.org [acgpubs.org]
- 17. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
- 18. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 19. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]
- 20. CN103787999A - Synthesis method of irbesartan impurity - Google Patents [patents.google.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. researchgate.net [researchgate.net]
- 23. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 24. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 25. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]
The Ubiquitous Nitrile: A Technical Guide to the Natural Occurrence of Substituted Benzyl Cyanides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cyanide and its substituted derivatives represent a class of naturally occurring nitriles with a significant and varied presence across the biological kingdoms. From the defensive mechanisms of plants to the intricate chemical communication of insects, these compounds play a multitude of roles. Their biological activities, ranging from antimicrobial to hormonal, have also positioned them as valuable scaffolds in drug discovery and agrochemical development. This in-depth technical guide explores the natural occurrence of substituted benzyl cyanides, detailing their biosynthesis, prevalence in various organisms, and the experimental methodologies used for their study.
Natural Occurrence and Quantitative Data
Substituted benzyl cyanides are not typically found in high concentrations as free compounds in nature. They are often stored as stable precursor molecules, such as cyanogenic glycosides and glucosinolates, which release the active nitrile upon enzymatic hydrolysis, usually in response to tissue damage.
In Plants
Plants are a primary source of benzyl cyanide precursors. The nitrile is released as a defense mechanism against herbivores and pathogens.
-
Brassicaceae Family: Many members of this family, including cabbage, kohlrabi, and cauliflower, contain benzylglucosinolate (glucotropaeolin).[1] Upon tissue damage, the enzyme myrosinase hydrolyzes this glucosinolate to produce benzyl isothiocyanate, which can be further converted to benzyl cyanide. The concentration of benzylglucosinolate varies significantly between species and even different parts of the plant.
| Plant Species | Glucosinolate (Precursor) | Concentration Range (µmol/g dry weight) | Corresponding Benzyl Cyanide Potential | Reference |
| Brassica species (various) | Benzylglucosinolate (Glucotropaeolin) | 0.1 - 10+ | Variable, dependent on hydrolysis pathway | Generic literature values |
| Salvadora persica (roots) | Benzylglucosinolate | Not directly measured | Essential oil contains 26.2% benzyl nitrile |
-
Populus trichocarpa (Black Cottonwood): This tree produces benzyl cyanide upon herbivory. The biosynthesis from phenylalanine is catalyzed by cytochrome P450 enzymes.
-
Sorghum bicolor (Sorghum): This staple crop produces p-hydroxybenzyl cyanide from the cyanogenic glycoside dhurrin. Dhurrin is synthesized from tyrosine. The biosynthesis of benzyl cyanide from phenylalanine has also been identified in sorghum, with phenylacetaldoxime as a key intermediate.[1]
In Arthropods
Certain arthropods utilize benzyl cyanide and related compounds for defense and communication. For instance, some millipede species release a mixture of cyanogenic compounds, including benzaldehyde and benzyl cyanide, as a defensive spray. Benzyl cyanide has also been identified as a pheromone in certain insect species.[2]
In Fungi and Bacteria
The presence of cyanogenic glycosides has been reported in some species of fungi and bacteria, suggesting the potential for benzyl cyanide production in these organisms as well.[3][4] Substituted benzyl compounds have demonstrated antibacterial and antifungal activities, indicating a role in microbial interactions.
| Compound Type | Organism Type | Activity | Reference |
| Substituted Benzyl 4-Ketohexanoates | Fungi & Bacteria | Antimicrobial (MIC values reported for synthetic derivatives) | |
| N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide | Fungi & Bacteria | Antibacterial and Antifungal (MIC values reported for synthetic derivatives) | |
| Benzyl Bromide Derivatives | Fungi & Bacteria | Antibacterial and Antifungal (MIC values reported for synthetic derivatives) | |
| p-cyanobenzyl-substituted N-Heterocyclic carbene - Silver complexes | Bacteria | Antibacterial |
Biosynthetic Pathways
The biosynthesis of benzyl cyanides in plants typically originates from aromatic amino acids, primarily phenylalanine and tyrosine.
Biosynthesis of Benzyl Cyanide in Populus trichocarpa
The pathway in Populus trichocarpa involves the conversion of L-phenylalanine to phenylacetaldoxime, which is then converted to benzyl cyanide. This process is catalyzed by specific cytochrome P450 enzymes.
Caption: Biosynthesis of Benzyl Cyanide in Populus trichocarpa.
Biosynthesis of p-Hydroxybenzyl Cyanide from Dhurrin in Sorghum bicolor
In Sorghum bicolor, the cyanogenic glycoside dhurrin is synthesized from L-tyrosine. Upon tissue damage, dhurrin is hydrolyzed to p-hydroxymandelonitrile, which then decomposes to p-hydroxybenzaldehyde and hydrogen cyanide. While not directly forming a substituted benzyl cyanide, this pathway is a major source of cyanogenic potential in this plant. The biosynthesis of benzyl cyanide itself has also been identified.
Caption: Biosynthesis and breakdown of the cyanogenic glycoside dhurrin.
Signaling Pathways
Benzyl cyanide can exert biological effects through various mechanisms, most notably by mimicking the plant hormone auxin.
Auxin-like Signaling of Benzyl Cyanide in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, exogenously applied benzyl cyanide induces auxin-like physiological responses. This effect is mediated by the enzymatic conversion of benzyl cyanide to phenylacetic acid (PAA), a known natural auxin, by nitrilase enzymes.
Caption: Benzyl cyanide induces an auxin response via conversion to PAA.
Experimental Protocols
The study of naturally occurring substituted benzyl cyanides involves a multi-step process from extraction to characterization.
Extraction and Isolation
Given that benzyl cyanides are often derived from glycosidic precursors, the extraction method must be carefully chosen to either preserve the precursor or to induce its hydrolysis to release the nitrile.
1. Extraction of Glucosinolates (Precursors to Benzyl Cyanide in Brassicaceae):
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction Solvent: 70-80% methanol or ethanol is commonly used.
-
Procedure:
-
Homogenize the powdered plant material with the extraction solvent.
-
Heat the mixture to inactivate myrosinase (e.g., 70-80°C for 10-15 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a DEAE-Sephadex column to isolate the glucosinolates.
-
2. Extraction of Benzyl Cyanide and other Volatiles (e.g., from Salvadora persica):
-
Method: Steam distillation or solvent extraction with a non-polar solvent like hexane or dichloromethane.
-
Procedure (Steam Distillation):
-
Place fresh or dried plant material in a distillation flask with water.
-
Heat the flask to generate steam, which will carry the volatile compounds.
-
Condense the steam and collect the distillate.
-
Separate the oily benzyl cyanide layer from the aqueous layer.
-
-
Procedure (Solvent Extraction):
-
Macerate the plant material in the chosen solvent.
-
Filter the mixture to remove solid plant debris.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing benzyl cyanide.
-
Quantification and Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for identification.
-
Sample Preparation: The crude extract is typically dissolved in a suitable solvent and may require derivatization.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A gradient temperature program is used to separate compounds with a wide range of boiling points.
-
Injection Mode: Split or splitless injection.
-
-
Quantification: Can be achieved by creating a calibration curve with a pure standard of the target benzyl cyanide derivative.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their polarity and interaction with the stationary phase of the column.
-
Application: Particularly useful for the analysis of non-volatile precursors like glucosinolates.
-
Typical HPLC Conditions (for Glucosinolates):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like formic acid.
-
Detection: UV detection (typically around 229 nm for desulfoglucosinolates) or mass spectrometry (LC-MS).
-
-
Quantification: Requires enzymatic desulfation of the glucosinolates followed by HPLC analysis and comparison with desulfated standards.
Conclusion
Substituted benzyl cyanides are a fascinating and biologically significant class of natural products. Their occurrence, often as inducible defense compounds derived from stable precursors, highlights the sophisticated chemical strategies employed by organisms for survival and communication. For researchers in drug development and related fields, understanding the natural sources, biosynthesis, and biological activities of these compounds provides a rich platform for the discovery of novel therapeutic agents and agrochemicals. The experimental protocols outlined in this guide offer a starting point for the exploration and quantification of these potent natural molecules. Further research into the diversity of substituted benzyl cyanides across a wider range of organisms promises to uncover new compounds and novel biological functions.
References
Theoretical Insights into the Reactivity of 2-Methylbenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl cyanide, also known as ortho-tolylacetonitrile, is a versatile aromatic nitrile that serves as a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1] The reactivity of this molecule is centered around the benzylic methylene group and the nitrile functionality. The presence of the ortho-methyl group on the benzene ring introduces electronic and steric effects that modulate its reactivity compared to the parent benzyl cyanide. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's reactivity, supported by experimental data and detailed protocols for its key transformations.
Theoretical Framework for Reactivity Analysis
The reactivity of this compound is primarily governed by the electronic properties of the benzylic carbon and the nitrile group. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the underlying reaction mechanisms, transition states, and kinetic parameters. While specific DFT studies on this compound are not extensively reported in the literature, we can extrapolate from studies on similar substituted benzyl systems to understand its behavior.
The ortho-methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect, which can influence the stability of intermediates and transition states. These effects can be computationally modeled to predict reaction outcomes and optimize reaction conditions.
Key Reactive Sites and Mechanistic Considerations
-
Benzylic C-H Bonds: The methylene protons are acidic due to the electron-withdrawing nature of the adjacent cyano group and the phenyl ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which can then act as a nucleophile in various C-C bond-forming reactions.
-
Nitrile Group (C≡N): The nitrile group is susceptible to nucleophilic attack at the carbon atom and can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine.
Core Reactions and Mechanistic Pathways
Nucleophilic Substitution at the Benzylic Carbon
The synthesis of this compound typically involves a nucleophilic substitution reaction where a cyanide ion displaces a leaving group (e.g., a halide) from 2-methylbenzyl halide.[2] This reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. For primary benzylic halides like 2-methylbenzyl chloride, the SN2 pathway is generally favored.
SN2 Reaction Workflow:
Caption: SN2 reaction pathway for the synthesis of this compound.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-methylphenyl)acetic acid.[1] This reaction proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis Signaling Pathway:
Caption: Acid-catalyzed hydrolysis of this compound to 2-(2-methylphenyl)acetic acid.
Reduction of the Nitrile Group
Reduction of the nitrile group in this compound affords 2-(2-methylphenyl)ethanamine.[1] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Reduction Experimental Workflow:
Caption: A typical experimental workflow for the reduction of this compound.
Quantitative Data
While extensive quantitative kinetic and thermodynamic data from theoretical studies specifically on this compound are scarce in the public domain, we can present typical yields for its synthesis and the synthesis of related compounds as reported in the literature.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Synthesis | 2-Methylbenzyl chloride, Sodium cyanide | Phase transfer catalyst | Dichloromethane | Low | 80-90 | [1] |
| Synthesis | o-Methylbenzyl chloride, Sodium cyanide | Ferric chloride, Quaternary ammonium salt | Water | 30 | High (not specified) | [2] |
| Synthesis of Benzyl Cyanide | Benzyl chloride, Sodium cyanide | - | 95% Ethanol/Water | Reflux | 80-90 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution[1][2]
Materials:
-
2-Methylbenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane (or another suitable polar aprotic solvent)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve 2-methylbenzyl chloride and the phase transfer catalyst in dichloromethane.
-
Add the solution of 2-methylbenzyl chloride to the aqueous cyanide solution dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Hydrolysis of this compound to 2-(2-methylphenyl)acetic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid (or concentrated hydrochloric acid)
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of this compound and water.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-(2-methylphenyl)acetic acid.
Protocol 3: Reduction of this compound to 2-(2-methylphenyl)ethanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH4 in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the 2-(2-methylphenyl)ethanamine by vacuum distillation.
Conclusion
The reactivity of this compound is a rich area for both theoretical and experimental investigation. The interplay of the benzylic and nitrile functionalities, modulated by the electronic and steric influence of the ortho-methyl group, makes it a fascinating subject for mechanistic studies. While direct computational studies on this specific molecule are not widely available, the principles of physical organic chemistry and the application of theoretical tools to similar systems provide a robust framework for understanding and predicting its chemical behavior. The experimental protocols provided herein offer a practical guide for the synthesis and key transformations of this important chemical intermediate. Further theoretical investigations would be invaluable in providing a more quantitative understanding of its reactivity and in guiding the development of novel synthetic applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2-methylbenzyl cyanide and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The following sections detail the synthesis of Tapentadol and Netarsudil, showcasing the versatility of the cyanomethyl group in constructing complex molecular architectures.
Overview of this compound in Pharmaceutical Synthesis
This compound (o-tolylacetonitrile) is a versatile building block in organic synthesis, primarily due to the reactivity of the nitrile functional group and the adjacent benzylic position.[1][2] The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[3][4] The benzylic carbon can be readily alkylated to introduce further complexity.[5][6] These transformations are pivotal in the synthesis of various pharmaceuticals.
This document outlines plausible and referenced synthetic routes to two prominent drugs, Tapentadol and Netarsudil, starting from precursors derivable from this compound.
Synthesis of Tapentadol
Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[7] A key intermediate in its synthesis is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.[8][9][10] While published syntheses often start from 1-(3-methoxyphenyl)-propan-1-one, a plausible route can be devised starting from 3-methoxybenzyl cyanide, a positional isomer of this compound, highlighting the general utility of substituted benzyl cyanides. For the purpose of these notes, we will outline the synthesis from the readily available 1-(3-methoxyphenyl)-propan-1-one.
Synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
The synthesis of this key intermediate can be achieved through a multi-step process involving a Mannich reaction, stereoselective reduction, and subsequent chemical transformations.
Experimental Protocol: Synthesis of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone [8][10]
-
To a stirred mixture of 1-(3-methoxyphenyl)-1-propanone (240 g) in 2-propanol (584 ml), add dimethylamine hydrochloride (238.3 g) and paraformaldehyde (109.5 g).
-
Add aqueous HCl solution (26.5 ml, 35% w/w) and heat the reaction mixture to reflux.
-
Maintain reflux for 5 hours, then cool the mixture to 20°C.
-
Add water (730 ml) and toluene (146 ml). Discard the upper organic layer.
-
To the aqueous layer, add a 50% w/w aqueous NaOH solution (175.2 ml) while keeping the temperature below 25°C.
-
Extract the product with toluene. The organic layer contains 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.
Experimental Protocol: Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol [1]
-
Prepare a Grignard reagent from ethyl bromide and magnesium in an appropriate ether solvent.
-
To the Grignard reagent, add a solution of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent and concentrate under reduced pressure to yield the desired alcohol.
Experimental Protocol: Synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine [8][9]
-
Dissolve (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (50.3 g) in 2-methyltetrahydrofuran (120 ml) and cool to 5°C.
-
Slowly add trifluoroacetic anhydride (30.6 ml) over 10 minutes, keeping the temperature below 20°C.
-
Add 10% Palladium on activated carbon (50% wetted, 2.52 g).
-
Pressurize the reaction mixture to 2 atmospheres with hydrogen gas and heat to 40°C for 4 hours.
-
Cool the mixture to 20°C, filter, and wash the filter with 2-methyltetrahydrofuran (10 ml).
-
Add water (160 ml) to the filtrate, followed by a 50% w/w aqueous NaOH solution (28.6 ml) while keeping the temperature below 20°C.
-
Separate the organic layer, wash with water (50 ml), and concentrate to dryness to obtain the product.
Demethylation to Tapentadol
The final step in the synthesis of Tapentadol is the demethylation of the methoxy group of the key intermediate.
Experimental Protocol: O-Demethylation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine [11][12]
While various methods for O-demethylation are known, a common approach involves the use of strong acids or Lewis acids. A specific protocol for this substrate would need to be optimized, but a general procedure using L-Selectride has been reported for demethylation of other opiates.[11]
-
Treat the starting material with L-Selectride in a suitable solvent like THF.
-
The reaction may require elevated temperatures and prolonged reaction times.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
Quantitative Data for Tapentadol Synthesis
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 1 | 1-(3-methoxyphenyl)-1-propanone | 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | Dimethylamine HCl, Paraformaldehyde, HCl | High | - |
| 2 | 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | Ethylmagnesium bromide | - | 96.8% (2S,3R) |
| 3 | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine | Trifluoroacetic anhydride, H₂, Pd/C | High | 99.7% (2R,3R) |
| 4 | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Tapentadol | Demethylating agent (e.g., L-Selectride) | - | - |
Yield and purity data are based on reported values and may vary depending on experimental conditions.
Tapentadol Synthesis Workflow
References
- 1. PREPARATION OF (2R,3R)-3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTANAMINE - Patent 2046726 [data.epo.org]
- 2. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. US20080221358A1 - Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanreview.org [europeanreview.org]
- 8. EP2046726B1 - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentanamine - Google Patents [patents.google.com]
- 9. CN101495447A - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 10. WO2008012283A1 - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentanamine - Google Patents [patents.google.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Methylbenzyl Cyanide as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of benzyl cyanide derivatives as key precursors in the synthesis of agrochemicals. While 2-methylbenzyl cyanide is a recognized intermediate in the broader agrochemical industry, this document will focus on a detailed synthetic protocol for a prominent pyrethroid insecticide, Fenpropathrin. The synthesis of Fenpropathrin exemplifies the critical role of the α-cyanobenzyl alcohol moiety, a functional group derived from substituted benzyl cyanides.
Introduction
This compound, also known as o-tolylacetonitrile, is an aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive nitrile group and a benzene ring, makes it a valuable precursor for a variety of chemical compounds, including those with applications in the pharmaceutical and agrochemical sectors. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a gateway to a wide range of molecular architectures.
While direct, large-scale synthesis of a specific commercial agrochemical starting from this compound is not extensively documented in publicly available literature, the broader class of benzyl cyanides is fundamental to the synthesis of many pesticides. This document will detail the synthesis of Fenpropathrin, a potent synthetic pyrethroid insecticide and acaricide, to illustrate the synthetic utility of a key substituted benzyl cyanide derivative, α-cyano-3-phenoxybenzyl alcohol.
Agrochemical Profile: Fenpropathrin
Fenpropathrin is a type II synthetic pyrethroid insecticide known for its rapid knockdown effect on a broad spectrum of chewing and sucking insect pests.[3][4] It is widely used in agriculture to protect crops such as cotton, fruits, and vegetables.[4]
Mode of Action: Fenpropathrin, like other pyrethroids, acts as a neurotoxin.[1][3] It targets the voltage-gated sodium channels in the nerve cell membranes of insects.[1][3] By modifying the gating kinetics of these channels and delaying their closure, Fenpropathrin causes prolonged nerve excitation, leading to paralysis and eventual death of the insect.[1][3]
Toxicological Data:
| Parameter | Value | Species | Reference |
| Oral LD50 | 18 - 36 mg/kg | Rat (female, male) | [5] |
| Dermal LD50 | >5000 mg/kg | Rat | |
| Inhalation LC50 | >9.6 mg/L | Rat | |
| Aquatic LC50 (96h) | 2.3 µg/L | Rainbow Trout | [5] |
Synthesis of Fenpropathrin
The synthesis of Fenpropathrin is a multi-step process that involves the preparation of two key intermediates: 2,2,3,3-tetramethylcyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol . These intermediates are then coupled to form the final product. Although this compound is not a direct precursor in this specific pathway, the synthesis of the cyanohydrin intermediate highlights the importance of the benzyl cyanide functional group in the creation of the active ingredient.
Overall Synthesis Scheme
Figure 1: Overall synthetic pathway for Fenpropathrin.
Experimental Protocols
1. Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
This intermediate is synthesized from glycine through a multi-step process involving esterification, diazotization, cyclopropanation, and finally saponification and acidification.[6]
-
Step 1: Esterification of Glycine. Glycine is reacted with a C4-C6 straight or branched-chain saturated fatty alcohol in the presence of concentrated hydrochloric acid via azeotropic dehydration to yield the corresponding glycine ester hydrochloride.
-
Step 2: Diazotization. The glycine ester hydrochloride is then subjected to diazotization to form the diazoacetate.
-
Step 3: Cyclopropanation. The diazoacetate is reacted with tetramethylethylene in the presence of a catalyst to yield the 2,2,3,3-tetramethylcyclopropanecarboxylic acid ester.
-
Step 4: Saponification and Acidification. The resulting ester is saponified with sodium hydroxide. The reaction mixture is then acidified with hydrochloric acid to a pH of 2-4 to precipitate 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a white solid. The product is filtered, washed, and dried. A yield of 91-94% with a purity of >98% can be achieved.[6]
2. Synthesis of α-Cyano-3-phenoxybenzyl Alcohol
This key intermediate is prepared by the reaction of 3-phenoxybenzaldehyde with a cyanide source.[7]
-
Procedure: In a two-neck reaction flask, 12g of sodium cyanide (86.8% content) is dissolved in 25ml of water with stirring. 80ml of commercial xylene, 48.3g of 3-phenoxybenzaldehyde (85% content), and 1.3g of tetrabutylammonium bromide are added. The mixture is cooled to 0-5°C using an ice-water bath. 30ml of concentrated hydrochloric acid (33-38%) is added dropwise over approximately 30 minutes. The reaction is continued for 1 hour after the addition is complete. An additional 25ml of water is then added to dissolve the sodium chloride formed during the reaction. The resulting α-cyano-3-phenoxybenzyl alcohol is then used in the subsequent step.[7]
3. Synthesis of Fenpropathrin
The final step involves the esterification of α-cyano-3-phenoxybenzyl alcohol with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (which is prepared by reacting the corresponding carboxylic acid with thionyl chloride).[8][9]
-
Procedure: A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in a suitable organic solvent (e.g., toluene) is prepared. In a separate reaction vessel, a mixture of 3-phenoxybenzaldehyde, sodium cyanide, water, and an organic solvent is prepared, and a small amount of triethylamine is added with stirring. The previously prepared acyl chloride solution is then added to this mixture. The reaction is carried out at a temperature ranging from -30 to 80°C. After the reaction is complete, the layers are separated, and the solvent is evaporated to yield solid Fenpropathrin, which can be further purified by recrystallization.[8] A high yield and purity of the final product are reported for this one-pot reaction method.[8]
Process Workflow
Figure 2: Workflow for the synthesis of Fenpropathrin.
Conclusion
While this compound is a valuable intermediate in the synthesis of various organic compounds, including agrochemicals, this application note has detailed the synthesis of the pyrethroid insecticide Fenpropathrin to illustrate the critical role of the broader class of benzyl cyanide derivatives. The synthesis of the key intermediate, α-cyano-3-phenoxybenzyl alcohol, showcases the fundamental cyanohydrin formation reaction that is central to the creation of many potent agrochemicals. The provided protocols and workflows offer a foundational understanding for researchers and professionals in the field of agrochemical development, highlighting the importance of benzyl cyanide chemistry in the design and synthesis of effective crop protection agents. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenpropathrin - Wikipedia [en.wikipedia.org]
- 4. What Makes Fenpropathrin an Effective Tool Against Insect Pests in Agriculture [jindunchemical.com]
- 5. Fenpropathrin [drugfuture.com]
- 6. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 7. CN1041721C - Cyanhydrin process for preparing methyl-cyanide chrysanthester from tetramethyl cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 8. CN1357538A - Prepn. of fenpropathrin - Google Patents [patents.google.com]
- 9. CN104513178A - Fenpropathrin preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Methylbenzyl Halide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for nucleophilic substitution reactions involving 2-methylbenzyl halides. The protocols are intended for use by researchers, scientists, and professionals in drug development and other fields of chemical synthesis. The 2-methylbenzyl moiety is a common structural motif in various organic molecules, and the following procedures offer guidance for the synthesis of a range of derivatives through nucleophilic displacement of the benzylic halide.
The reactions of 2-methylbenzyl halides can proceed through both S(_N)1 and S(_N)2 mechanisms. The benzylic position can stabilize a carbocation intermediate, favoring the S(_N)1 pathway, while the primary nature of the carbon also allows for direct backside attack by a nucleophile, characteristic of the S(_N)2 pathway. The predominant mechanism will be influenced by the specific reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group.
I. Synthesis of 2-Methylbenzyl Cyanide
The introduction of a cyano group is a valuable transformation in organic synthesis, as the resulting nitrile can be further converted into carboxylic acids, amines, and other functional groups.
Experimental Protocol
This protocol describes the synthesis of this compound from 2-methylbenzyl chloride using sodium cyanide.[1]
Materials:
-
2-Methylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)
-
Ferric chloride (FeCl(_3)) (alkali binding agent)
-
Boric acid (H(_3)BO(_3))
-
Water
Procedure:
-
In a suitable reaction vessel, prepare a 25% aqueous solution of sodium cyanide.
-
Warm the solution to 30°C.
-
Slowly add 2-methylbenzyl chloride to the sodium cyanide solution.
-
Add a catalytic amount of a quaternary ammonium salt, ferric chloride, and boric acid.
-
Maintain the reaction temperature at 30°C and monitor the reaction progress by a suitable method (e.g., TLC or GC) until the 2-methylbenzyl chloride is consumed (typically when its content is less than 0.1%).
-
Upon completion, add water to the reaction mixture and allow it to stand for approximately 1 hour to separate the layers.
-
Separate the organic layer and purify the crude this compound by distillation to obtain the final product.
Quantitative Data
| Reactant (Halide) | Nucleophile | Catalyst/Additives | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Methylbenzyl chloride | Sodium cyanide | Quaternary ammonium salt, FeCl(_3), Boric acid | Water | 30 | Until completion | Not specified, but a similar reaction with benzyl chloride yields 80-90% |
II. Williamson Ether Synthesis of 2-Methylbenzyl Ethers
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an S(N)2 reaction between an alkoxide and an alkyl halide.[2][3]
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-methylbenzyl ethers from a 2-methylbenzyl halide and an alcohol.
Materials:
-
2-Methylbenzyl halide (e.g., 2-methylbenzyl bromide or chloride)
-
Alcohol (R-OH)
-
Strong base (e.g., sodium hydride (NaH), potassium hydride (KH), or sodium methoxide (NaOMe))
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath and add the strong base portion-wise to form the alkoxide.
-
Stir the mixture at room temperature for a specified time to ensure complete formation of the alkoxide.
-
Slowly add the 2-methylbenzyl halide to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-100°C and stir for 1-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench any excess base by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude ether by column chromatography or distillation.
Quantitative Data
| Reactant (Halide) | Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl chloride | Sodium methoxide | - | Methanol | Not specified | Not specified | Not specified |
| General Alkyl Halide | General Alcohol | NaH, KH, etc. | DMF, THF | 50-100 | 1-8 | 50-95 |
III. Synthesis of 2-Methylbenzyl Azide
The synthesis of organic azides is a key step in the introduction of nitrogen-containing functionalities and for use in "click chemistry" reactions.
Experimental Protocol
This protocol is adapted from the synthesis of benzyl azide and can be applied to 2-methylbenzyl bromide.[4][5]
Materials:
-
2-Methylbenzyl bromide
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve 2-methylbenzyl bromide in DMSO or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide to the solution and stir the mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), slowly add water to the reaction mixture. This may be an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (typically three portions).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-methylbenzyl azide.
Quantitative Data
| Reactant (Halide) | Nucleophile | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzyl bromide | Sodium azide | DMSO | Room Temperature | Overnight | 73-99 |
| Benzyl bromide | Sodium azide | DMF | Room Temperature | 12 h | Up to 99% |
IV. Synthesis of 2-Methylbenzyl Thiocyanate
Organic thiocyanates are versatile intermediates in the synthesis of various sulfur-containing compounds.
Experimental Protocol
This protocol describes a microwave-assisted synthesis of benzyl thiocyanates that can be adapted for 2-methylbenzyl chloride.[6]
Materials:
-
2-Methylbenzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol (PEG-400) as a phase transfer catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine 2-methylbenzyl chloride, sodium thiocyanate, and a catalytic amount of PEG-400 (e.g., 5 mol%).
-
Subject the mixture to microwave irradiation. The optimal power and time should be determined empirically, but short reaction times are expected.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool.
-
Work-up the reaction mixture by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 2-methylbenzyl thiocyanate by a suitable method, such as column chromatography.
Quantitative Data
| Reactant (Halide) | Nucleophile | Catalyst | Solvent | Method | Yield (%) |
| Benzyl chloride | Sodium thiocyanate | PEG-400 | None (neat) | Microwave | High (specifics depend on substrate) |
Visualizing the Reaction Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate the general S(_N)2 reaction mechanism and a typical experimental workflow for these nucleophilic substitution reactions.
Caption: General SN2 reaction mechanism.
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols for the Synthesis of 2-Methylbenzyl Cyanide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylbenzyl cyanide, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary synthesis route detailed is the nucleophilic substitution reaction between 2-methylbenzyl chloride and sodium cyanide. This method is robust, scalable, and widely utilized in industrial settings. Safety precautions, reaction optimization, and data presentation are central to this guide.
Introduction
This compound, also known as o-tolylacetonitrile, is a colorless oily liquid with the chemical formula C₉H₉N.[1] Its structure, featuring an active methylene group, makes it a versatile precursor for a variety of chemical transformations.[2] Notably, it is a key building block in the synthesis of fungicides, fragrances (such as phenethyl alcohol), and numerous pharmaceutical agents.[2] The most common and economically viable method for its preparation is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an alkali metal cyanide.[2] This document will focus on the reaction of 2-methylbenzyl chloride with sodium cyanide.
Reaction Mechanism and Pathway
The synthesis of this compound from 2-methylbenzyl chloride and sodium cyanide proceeds via a nucleophilic substitution reaction.[3][4] The cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride. This results in the displacement of the chloride ion and the formation of a new carbon-carbon bond.[3] The reaction is typically carried out in a solvent and may be facilitated by a phase-transfer catalyst.[1] Given the nature of the primary benzylic halide, the reaction likely proceeds through an Sₙ2 mechanism.[3]
Caption: Sₙ2 mechanism for the synthesis of this compound.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound.
3.1. Materials and Equipment
-
Reactants: 2-Methylbenzyl chloride, Sodium cyanide (NaCN)
-
Catalyst: Quaternary ammonium salt (e.g., tetramethylammonium chloride)[1]
-
Additives: Ferric chloride (alkali binding agent), Boric acid[1]
-
Solvent: Water[1]
-
Equipment: Reaction flask, reflux condenser, separatory funnel, distillation apparatus, heating mantle, magnetic stirrer.
3.2. Synthesis Procedure
-
In a suitable reaction flask, prepare a 25% aqueous solution of sodium cyanide.[1]
-
With stirring, increase the temperature of the sodium cyanide solution to 30°C.[1]
-
Add the quaternary ammonium salt catalyst, ferric chloride, and boric acid to the reaction mixture.[1]
-
Slowly add 2-methylbenzyl chloride dropwise to the reaction mixture while maintaining the temperature at 30°C.[1]
-
Monitor the reaction progress by checking the content of unreacted 2-methylbenzyl chloride. The reaction is considered complete when the content is less than 0.1%.[1]
-
Upon completion, add water to the reaction mixture and allow it to stand for 1 hour to allow for phase separation.[1]
-
Separate the organic layer containing the product.[1]
-
Purify the crude this compound by distillation.[1]
3.3. Safety Precautions
-
Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust. In case of contact, seek immediate medical attention. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.
-
2-Methylbenzyl Chloride: This compound is a lachrymator and should be handled with care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.[1]
| Parameter | Value |
| Reactants | |
| 2-Methylbenzyl chloride | 1540 g (11 mol) |
| Sodium cyanide (25% aq. solution) | 2352 g (12 mol NaCN) |
| Catalyst and Additives | |
| Quaternary ammonium salt | 9.24 g |
| Ferric chloride | 8.91 g (0.055 mol) |
| Boric acid | 6.71 g (0.11 mol) |
| Reaction Conditions | |
| Temperature | 30°C |
| Reaction Time | Until <0.1% of 2-methylbenzyl chloride remains |
| Work-up | |
| Standing time for phase separation | 1 hour |
| Purification | Distillation |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Reactivity of this compound with Sodium Cyanide
While the primary reaction of interest is the synthesis of this compound, it is important to consider the potential reactivity of the product with the cyanide reagent. The methylene protons (the two hydrogens on the carbon adjacent to both the benzene ring and the cyanide group) are acidic due to the electron-withdrawing effects of both the phenyl and cyano groups. In the presence of a base, such as the cyanide ion, deprotonation can occur to form a resonance-stabilized carbanion.
This carbanion is a key intermediate in various reactions, such as alkylation or condensation. However, under the typical conditions for the synthesis of this compound, this is generally not a significant side reaction.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2-methylbenzyl chloride with sodium cyanide is a well-established and efficient method. By carefully controlling reaction parameters such as temperature and monitoring the reaction progress, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount when working with cyanide-containing reagents. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2-methylbenzyl cyanide as a key starting material in the synthesis of substituted 2-aminothiophenes via the Gewald reaction. This multicomponent reaction offers an efficient pathway to highly functionalized thiophene rings, which are significant scaffolds in medicinal chemistry.
Synthesis of 2-Amino-3-(2-methylphenyl)thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction involving a ketone or aldehyde, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[2]
The use of this compound in the Gewald reaction allows for the introduction of a 2-methylphenyl (o-tolyl) group at the 3-position of the thiophene ring. This substituent can be of interest in drug discovery for exploring structure-activity relationships.
General Reaction Scheme
The general scheme for the Gewald reaction using this compound is depicted below:
Caption: General scheme of the Gewald reaction for the synthesis of 2-aminothiophenes.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of 2-aminothiophene derivatives using this compound and various carbonyl compounds.
| Entry | Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Morpholine | Ethanol | 50 | 3 | 85 |
| 2 | Acetone | Diethylamine | Methanol | Reflux | 5 | 78 |
| 3 | Benzaldehyde | Piperidine | DMF | 60 | 4 | 82 |
| 4 | 4-Chloroacetophenone | Morpholine | Ethanol | Reflux | 6 | 75 |
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-(2-methylphenyl)carbonitrile
This protocol describes the synthesis of a 2-aminothiophene derivative from this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.31 g), cyclohexanone (10 mmol, 0.98 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (50 mL).
-
To this stirred suspension, add morpholine (15 mmol, 1.31 g) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and maintain it at this temperature with continuous stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-(2-methylphenyl)carbonitrile.
-
Dry the purified product under vacuum.
Expected Yield: Approximately 85%.
Reaction Workflow Diagram
References
Application Notes and Protocols for Phase-Transfer Catalysis in 2-Methylbenzyl Cyanide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful and versatile methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases. In the context of 2-methylbenzyl cyanide (also known as o-tolylacetonitrile) reactions, PTC offers significant advantages, including the use of milder and more economical bases, improved reaction rates, higher yields, and enhanced selectivity. This approach is particularly valuable for C-alkylation reactions at the α-position of the nitrile, which are crucial steps in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.
Traditionally, the alkylation of arylacetonitriles requires strong and hazardous bases such as sodium amide or sodium hydride in anhydrous organic solvents. PTC circumvents these issues by employing a catalyst, typically a quaternary ammonium or phosphonium salt, to transport an inorganic base (e.g., sodium hydroxide) from an aqueous phase into the organic phase containing the this compound. This transfer generates the carbanion in situ, which then readily reacts with an alkylating agent. The PTC method is not only more efficient and safer but also aligns with the principles of green chemistry by often reducing the need for volatile organic solvents.[1][2][3]
Mechanism of Phase-Transfer Catalysis
The mechanism of phase-transfer catalysis in the alkylation of this compound involves the continuous transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase by the phase-transfer catalyst (Q⁺X⁻).
-
Deprotonation at the Interface: The hydroxide ions in the aqueous phase deprotonate the this compound at the interface of the two phases, forming a carbanion.
-
Ion Pair Formation and Extraction: The phase-transfer catalyst cation (Q⁺) pairs with the hydroxide anion in the aqueous phase and transports it into the organic phase, forming a lipophilic ion pair (Q⁺OH⁻).
-
Reaction in the Organic Phase: In the organic phase, the highly reactive, poorly solvated hydroxide ion efficiently deprotonates the this compound to form the corresponding carbanion. This carbanion then undergoes nucleophilic substitution with the alkylating agent (R-X) to yield the desired 2-alkyl-2-(2-methylphenyl)acetonitrile.
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the cycle.
This catalytic cycle allows for a continuous reaction using only a stoichiometric amount of the base and a catalytic amount of the phase-transfer catalyst.
Caption: General mechanism of phase-transfer catalyzed alkylation.
Applications in Synthesis
The primary application of phase-transfer catalysis in reactions of this compound is C-alkylation. This reaction is a key step in the synthesis of α-arylpropionitriles, which are precursors to profen drugs. For instance, the methylation of this compound would yield 2-(2-methylphenyl)propionitrile, a precursor to a profen derivative.
Furthermore, enantioselective PTC alkylation can be achieved using chiral phase-transfer catalysts, typically derived from cinchona alkaloids.[4] This allows for the asymmetric synthesis of optically active products, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.
Data Presentation
The following table summarizes quantitative data from various studies on the phase-transfer catalyzed alkylation of benzyl cyanide and its derivatives. While specific data for this compound is limited in publicly available literature, the data for closely related substrates provides a strong indication of the expected efficiency of the methodology.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Cyanide | Ethyl Bromide | Aliquat 336 (5) | 50% NaOH | Toluene | 30-35 | 2 | >95 | Adapted from[5] |
| Benzyl Cyanide | n-Propyl Bromide | TBAB | aq. KOH | Solvent-free (ultrasound) | N/A | N/A | High Conversion | [6] |
| Indanone Derivative | Methyl Iodide | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | 50% NaOH | Toluene/Water | 20 | 18 | 95 | [7] |
| 2,7-dibromo-9H-fluorene | 2-(2′-bromoethoxy)tetrahydropyran | TBAB (5.4) | NaOH | Toluene | 100 | 11.5 | 82 | [2] |
| Hydantoin | Allyl Bromide | TBAB (2) | 50% aq. KOH | Toluene | RT | <1 | 96 | [8] |
TBAB: Tetrabutylammonium bromide Aliquat 336: Tricaprylylmethylammonium chloride
Experimental Protocols
The following are representative protocols for the alkylation of arylacetonitriles using phase-transfer catalysis. These can be adapted for reactions with this compound.
Protocol 1: General Procedure for C-Alkylation of this compound
This protocol is adapted from general procedures for the PTC alkylation of benzyl cyanide derivatives.[5][9]
Materials:
-
This compound
-
Alkylating agent (e.g., ethyl bromide, methyl iodide)
-
Tetrabutylammonium bromide (TBAB) or Aliquat 336
-
50% aqueous sodium hydroxide (NaOH) solution
-
Toluene or another suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (1 equivalent), the organic solvent (e.g., toluene, 5 mL per gram of substrate), and the phase-transfer catalyst (0.02-0.05 equivalents).
-
Addition of Base: With vigorous stirring, add the 50% aqueous NaOH solution (3-5 equivalents) to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the mixture. The reaction may be exothermic, and the temperature should be maintained, for example, between 25-40°C, using a water bath if necessary.
-
Reaction Monitoring: Continue vigorous stirring at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for PTC alkylation.
Protocol 2: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst
This protocol is based on procedures for the enantioselective PTC alkylation of related compounds.[7]
Materials:
-
This compound
-
Alkylating agent
-
Chiral phase-transfer catalyst (e.g., N-benzylcinchonidinium bromide)
-
50% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the chiral phase-transfer catalyst (0.01-0.1 equivalents) in toluene.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0-25°C) in an ice bath.
-
Addition of Base and Alkylating Agent: With vigorous stirring, add the pre-cooled 50% aqueous base solution, followed by the slow, dropwise addition of the alkylating agent (1.1-1.5 equivalents).
-
Reaction: Maintain the reaction at the specified temperature and stir vigorously for the required time (can be several hours to days). Monitor the reaction by TLC or chiral HPLC.
-
Work-up and Purification: Follow the work-up, extraction, drying, concentration, and purification steps as described in Protocol 1.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or other appropriate analytical techniques.
Conclusion
Phase-transfer catalysis is a highly effective and advantageous method for conducting reactions with this compound, particularly for C-alkylation. It offers a safer, more efficient, and environmentally friendlier alternative to traditional synthetic methods. The use of PTC allows for high yields under mild conditions and can be extended to asymmetric synthesis through the use of chiral catalysts. The protocols and data presented provide a solid foundation for researchers and drug development professionals to apply this powerful technique in their synthetic endeavors.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uni-giessen.de [uni-giessen.de]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of o-Tolylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolylacetonitrile, also known as 2-methylbenzyl cyanide, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the large-scale synthesis of o-tolylacetonitrile, focusing on practical and scalable methodologies. The primary method discussed is the Sandmeyer reaction of o-toluidine, a well-established and robust transformation. An alternative route starting from o-methylbenzyl chloride is also presented for comparative purposes. Safety considerations for handling hazardous reagents on a large scale are emphasized throughout.
Physicochemical Properties of o-Tolylacetonitrile
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 94–96 °C at 20 mmHg |
| Density | Approximately 1.01 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents like benzene, toluene, and ethanol. |
Method 1: Sandmeyer Reaction of o-Toluidine
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups, including nitriles.[1][2][3] This protocol is adapted from a well-established procedure and is suitable for large-scale production.[4]
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Large-scale reaction vessel (glass-lined or stainless steel) with overhead stirring, temperature control (cooling and heating capabilities), and addition funnels.
-
Large filtration apparatus (e.g., Nutsche filter).
-
Steam distillation apparatus.
-
Vacuum distillation setup.
-
Personal Protective Equipment (PPE): Chemical-resistant suit, butyl rubber gloves, full-face respirator with appropriate cartridges, and safety goggles.[5]
-
Emergency eyewash and safety shower.[5]
-
Cyanide antidote kit should be readily available, and personnel must be trained in its use.[6]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 4-mole scale) | Notes |
| o-Toluidine | 107.15 | 428 g (4 moles) | |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~1 L | |
| Sodium Nitrite (NaNO₂) | 69.00 | 280 g (4.06 moles) | Ensure high purity.[4] |
| Sodium Carbonate (Na₂CO₃) | 105.99 | ~200 g | Anhydrous, for neutralization. |
| Copper(I) Cyanide (CuCN) | 89.56 | 450 g (5.02 moles) | |
| Sodium Cyanide (NaCN) | 49.01 | 250 g (5.1 moles) | EXTREMELY TOXIC . Handle with extreme caution in a well-ventilated area or fume hood.[5] |
| Benzene or Toluene | 78.11 / 92.14 | ~1 L | As a solvent for the reaction and extraction. |
Procedure:
Part A: Preparation of Cuprous Cyanide Solution
-
In a large crock or suitable reaction vessel, prepare a solution of sodium cyanide (250 g) in 1 L of water.
-
Separately, dissolve copper(I) cyanide (450 g) in a solution of sodium cyanide (250 g) in 1 L of water. This will generate heat.[4]
-
Cool the resulting cuprous cyanide solution to 0-5 °C using an ice bath or cooling jacket.[4]
Part B: Diazotization of o-Toluidine
-
In a separate large reaction vessel, add o-toluidine (428 g) to approximately 1 L of concentrated hydrochloric acid.
-
Cool the mixture to 0 °C with vigorous stirring, which will form a suspension of o-toluidine hydrochloride.[4]
-
Slowly add a solution of sodium nitrite (280 g) in 800 mL of water, maintaining the temperature between 0-5 °C by adding ice directly to the reaction mixture or through external cooling. The addition should take approximately 15 minutes.[4]
-
After the addition is complete, test for the presence of free nitrous acid using starch-iodide paper. A positive test (blue-black color) should be persistent.[4]
-
Carefully neutralize the excess acid by slowly adding sodium carbonate with continuous stirring until the solution is neutral to litmus paper.
Part C: Sandmeyer Cyanation
-
To the cold cuprous cyanide solution from Part A, add 1 L of benzene or toluene.[4]
-
Slowly add the cold, neutralized diazonium salt solution from Part B to the cuprous cyanide solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition by adding ice or using external cooling. The addition should take about 30 minutes.[4]
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Gradually warm the reaction mixture to 50 °C and hold for one hour to ensure complete decomposition of the diazonium salt.[4]
-
Allow the mixture to cool to room temperature and stand until the layers separate.
Part D: Work-up and Purification
-
Separate the organic layer (benzene/toluene) from the aqueous layer.
-
Transfer the organic layer to a large distillation apparatus for steam distillation. Continue the steam distillation until no more oily product is collected.[4]
-
Separate the o-tolylacetonitrile from the aqueous distillate.
-
Dry the crude product over anhydrous magnesium sulfate or calcium chloride.
-
Purify the crude o-tolylacetonitrile by vacuum distillation, collecting the fraction boiling at 94–96 °C / 20 mmHg.[4]
Expected Yield: 300–330 g (64–70% of the theoretical amount).[4]
Optimization and Modern Approaches
Recent literature suggests several improvements to the classical Sandmeyer cyanation that can lead to higher yields and milder reaction conditions. These include:
-
Use of alternative cyanide sources: Tetrabutylammonium cyanide or trimethylsilyl cyanide can be used under milder, copper-free conditions, sometimes leading to higher yields.[7][8]
-
Catalyst systems: The use of Cu₂O as a catalyst has been reported to be effective.[7] A combination of Cu(I) and Cu(II) salts with ligands like 1,10-phenanthroline can also enhance the reaction rate and yield.[7]
-
Phase-transfer catalysis: The use of phase-transfer catalysts, such as dibenzo-18-crown-6, can facilitate the reaction between the aqueous diazonium salt and the organic-soluble cyanide source, improving efficiency.[7]
A comparison of different Sandmeyer cyanation conditions is presented in the table below:
| Catalyst/Reagent | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCN/NaCN | NaCN | Water/Benzene | 0-50 | 64-70 | [4] |
| Cu₂O | TMSCN | Acetonitrile | 55 | 38-92 | [7] |
| CuCN/Cu(BF₄)₂/Ligand | KCN | Acetonitrile | Room Temp. | 52-93 | [7] |
| None | Bu₄NCN | Acetonitrile | Room Temp. | 34-92 | [7][8] |
Method 2: Synthesis from o-Methylbenzyl Chloride
An alternative route to o-tolylacetonitrile involves the nucleophilic substitution of o-methylbenzyl chloride with a cyanide salt. This method avoids the use of diazonium salts but requires the synthesis of the starting benzyl chloride.
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Reaction vessel with stirring, heating, and reflux condenser.
-
Standard laboratory glassware for work-up and purification.
-
PPE as described in Method 1.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Methylbenzyl chloride | 140.61 | (1 mole) | Lachrymatory, handle in a fume hood. |
| Sodium Cyanide (NaCN) | 49.01 | (1.1 moles) | EXTREMELY TOXIC . |
| Dimethyl Sulfoxide (DMSO) or Ethanol/Water | 78.13 / 46.07 | Solvent | |
| Phase-transfer catalyst (e.g., TBAB) | 322.37 | (catalytic) | Optional, but can improve reaction rate and yield. |
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in the chosen solvent (e.g., DMSO or a mixture of ethanol and water).
-
If using, add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Slowly add o-methylbenzyl chloride to the cyanide solution with vigorous stirring.
-
Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous solvent system was used, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). If DMSO was used, the mixture is typically poured into a large volume of water to precipitate the product, which is then extracted.
-
Wash the organic extracts with water and brine to remove residual cyanide and solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude o-tolylacetonitrile by vacuum distillation.
Safety and Waste Disposal
Handling Cyanides:
-
Extreme Toxicity: Sodium and copper(I) cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[5][9] All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.[5]
-
Reaction with Acids: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[10] Ensure that all cyanide-containing solutions are kept basic.
-
Emergency Preparedness: An emergency plan should be in place for any cyanide-related incidents. This includes having a cyanide antidote kit readily accessible and ensuring all personnel are trained in its use and in first aid procedures for cyanide poisoning.[6][11]
Waste Disposal:
-
Cyanide Decontamination: All aqueous waste containing cyanide must be decontaminated before disposal. This is typically achieved by treatment with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate.
-
Organic Waste: Organic waste should be collected and disposed of according to local regulations for hazardous chemical waste.
-
Solid Waste: Contaminated solid materials (e.g., filter paper, gloves) should be treated as hazardous waste and disposed of accordingly.
Visualizations
Logical Workflow for Large-Scale Synthesis of o-Tolylacetonitrile
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Application Notes and Protocols: 2-Methylbenzyl Cyanide in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzyl cyanide, also known as o-tolylacetonitrile, is a versatile chemical intermediate. While not a dye itself, its activated methylene group (the CH₂ group adjacent to the cyanide) makes it a valuable precursor in the synthesis of certain classes of dyes. The primary application of this compound in dye synthesis is through the Knoevenagel condensation reaction, where it reacts with aromatic aldehydes to form styryl-type dyes. These dyes are characterized by a carbon-carbon double bond (styrene structure) connecting the 2-methylphenyl group to an aromatic aldehyde moiety, with the cyanide group acting as an electron-withdrawing group, which is a key component of the chromophore.
This document provides detailed application notes on the use of this compound in the synthesis of styryl-type dyes and a general experimental protocol for their preparation.
Application Notes
The primary route for the synthesis of dyes using this compound involves the Knoevenagel condensation. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this context, this compound serves as the active methylene compound.
Key Features:
-
Chromophore Formation: The condensation of this compound with an aromatic aldehyde creates a conjugated π-system, which is the basis for the dye's color. The 2-methylphenyl group, the newly formed double bond, the aromatic ring from the aldehyde, and the electron-withdrawing cyanide group collectively form the chromophore.
-
Color Tuning: The color of the resulting dye can be tuned by modifying the structure of the aromatic aldehyde. Introducing electron-donating or electron-withdrawing groups on the aldehyde's aromatic ring can shift the absorption maximum (λmax) of the dye, leading to different colors.
-
Disperse Dyes: The resulting styryl dyes are often sparingly soluble in water and can be used as disperse dyes for coloring synthetic fibers like polyester.
Experimental Protocols
The following is a general protocol for the synthesis of a styryl-type dye via the Knoevenagel condensation of this compound with an aromatic aldehyde. This protocol is a generalized representation based on common laboratory practices for this type of reaction.
Reaction:
Materials:
-
This compound (o-tolylacetonitrile)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Base catalyst (e.g., piperidine, sodium ethoxide, or potassium carbonate)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Glacial acetic acid (for neutralization, if needed)
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable solvent (e.g., 10-20 mL of ethanol per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base. For example, a few drops of piperidine or 0.1 equivalents of sodium ethoxide.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure styryl dye.
Characterization:
The synthesized dye can be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which indicates the color of the dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile and the C=C stretch of the styryl group.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.
Quantitative Data Summary
The following table summarizes typical data for Knoevenagel condensation reactions involving active methylene compounds like benzyl cyanide derivatives with various aromatic aldehydes. While specific data for this compound is not extensively published in the form of a comprehensive dataset, this table provides representative values based on analogous reactions.
| Aromatic Aldehyde | Base Catalyst | Solvent | Reaction Time (h) | Yield (%) | λmax (nm) |
| Benzaldehyde | Piperidine | Ethanol | 4 | 75-85 | 310-330 |
| 4-Methoxybenzaldehyde | Sodium Ethoxide | Ethanol | 3 | 80-90 | 340-360 |
| 4-(Dimethylamino)benzaldehyde | Piperidine | Toluene | 6 | 85-95 | 420-440 |
| 4-Nitrobenzaldehyde | Potassium Carbonate | DMF | 5 | 70-80 | 350-370 |
Note: The λmax values are estimates and can vary depending on the solvent and the specific substitution pattern.
Visualizations
Logical Workflow for Styryl Dye Synthesis
Caption: Workflow for the synthesis of styryl dyes.
General Signaling Pathway of Knoevenagel Condensation
Caption: Mechanism of Knoevenagel condensation.
Application Notes and Protocols: The Role of 2-Methylbenzyl Cyanide as a Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzyl cyanide, also known as o-tolylacetonitrile, is an aromatic nitrile that serves as a highly versatile chemical intermediate.[1][2][3] Its structure, featuring a benzene ring substituted with both a methyl group and a cyanomethyl group, provides a unique reactivity profile that makes it a valuable building block in organic synthesis.[1][4] The nitrile functional group can be readily converted into other key moieties such as carboxylic acids, amides, and amines, allowing for the construction of complex molecular architectures.[1][4] This adaptability makes this compound a sought-after precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals like pesticides and herbicides, and other fine chemicals.[1][2][3][5]
Physicochemical Properties
This compound is a clear, colorless to orange-reddish liquid.[1][2][3] It is soluble in organic solvents like benzene, ethanol, and ether, with slight solubility in water.[1][2][3] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22364-68-7 | [1][6] |
| Molecular Formula | C₉H₉N | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | Clear colorless to orange-reddish liquid | [1][2][3] |
| Density | 1.056 g/mL at 25 °C | [2][3] |
| Refractive Index | 1.52600 to 1.52800 @ 20.00 °C | [7] |
| Flash Point | > 110.00 °C (> 230.00 °F) | [7] |
| Solubility | Soluble in benzene, ether, ethanol; slightly soluble in water | [1][2][3] |
Applications in Chemical Synthesis
The utility of this compound stems from the reactivity of the nitrile group and the adjacent active methylene unit.[8] This allows for a variety of chemical transformations, making it a key intermediate in several industries.
-
Pharmaceutical Synthesis : It is a critical intermediate for building complex molecular structures required for APIs.[1] For example, the related compound 4-methoxy-2-methylbenzyl cyanide is a key intermediate in the preparation of corticotropin-releasing factor (CRF) receptor antagonists.[9][10] While benzyl cyanide itself is a precursor for numerous drugs including analgesics, antihistamines, and stimulants, the ortho-methyl substitution in this compound influences steric effects and reactivity, leading to unique derivatives.[5][8]
-
Agrochemical Industry : It serves as a precursor in the synthesis of effective pesticides and herbicides, contributing to advancements in crop protection.[1][2][3]
-
Organic Synthesis : Beyond specific industries, it is a valuable general reagent. The nitrile group can be hydrolyzed to produce 2-methylphenylacetic acid, hydrogenated to yield β-(2-methylphenyl)ethylamine, or used in Pinner reactions to form esters, highlighting its versatility.[5]
A logical workflow for the synthesis and subsequent reactions of this compound is outlined below.
Caption: General synthesis and reaction workflow for this compound.
Experimental Protocols
This protocol describes the synthesis of this compound from 2-methylbenzyl chloride and sodium cyanide. This method is common for producing benzyl cyanides.[4]
Table 2: Reagents and Conditions for Synthesis of this compound
| Reactant/Reagent | Moles (mol) | Mass/Volume | Role |
| 2-Methylbenzyl Chloride | 11 | 1540 g | Starting Material |
| Sodium Cyanide (25% aq. sol.) | 12 | 2352 g | Cyanide Source |
| Tetramethylammonium Chloride | - | 9.24 g | Phase Transfer Catalyst |
| Ferric Chloride | 0.055 | 8.91 g | Alkali Binding Agent |
| Boric Acid | 0.11 | 6.71 g | Additive |
| Condition | Value | ||
| Temperature | 30 °C | ||
| Reaction Time | Until <0.1% starting material remains |
Protocol:
-
To a 3000-liter reaction flask, add 2352 g of a 25% aqueous sodium cyanide solution.
-
Increase the temperature of the solution to 30°C.
-
Add 9.24 g of tetramethylammonium chloride (catalyst), 8.91 g of ferric chloride, and 6.71 g of boric acid to the flask.
-
Begin the dropwise addition of 1540 g of 2-methylbenzyl chloride.
-
Maintain the reaction temperature at 30°C throughout the addition and subsequent reaction period.
-
Monitor the reaction progress (e.g., by GC) until the concentration of 2-methylbenzyl chloride is less than 0.1%.[11]
-
Once the reaction is complete, add water to the reaction vessel and allow the mixture to stand for 1 hour to separate the layers.[11]
-
Separate the organic layer and purify by distillation to obtain this compound.[11]
The synthesis pathway is visualized below.
Caption: Reaction scheme for the synthesis of this compound.
The nitrile group of this compound is a versatile handle for further chemical modifications. The primary transformations include hydrolysis to a carboxylic acid and reduction to a primary amine.
Table 3: Synthetic Transformations of this compound
| Reaction | Reagents | Product | Application Area |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Methylphenylacetic acid | Pharmaceutical, Fragrance Precursor |
| Hydrogenation | H₂, Catalyst (e.g., Ni, Pd) | 2-(2-Methylphenyl)ethanamine | Pharmaceutical Intermediate |
| Pinner Reaction | Alcohol, HCl | 2-Methylphenylacetic acid ester | Organic Synthesis |
| α-Bromination | NBS, Initiator | α-Bromo-2-methylbenzyl cyanide | Intermediate for further functionalization |
The diagram below illustrates these key transformations.
Caption: Key chemical transformations of this compound.
Protocol 4.2.1: General Protocol for Hydrolysis to 2-Methylphenylacetic Acid Note: This is a general procedure based on typical nitrile hydrolysis.
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of an aqueous acid solution (e.g., 50% H₂SO₄) or a basic solution (e.g., 25% NaOH).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
If using acid, cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
If using a base, cool the mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, then filter or extract.
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent to obtain pure 2-methylphenylacetic acid.
Safety and Handling
Based on similar nitrile compounds, this compound is likely to be an irritant to the eyes, skin, and respiratory system.[5] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Acute exposure may cause irritation, and ingestion can lead to systemic toxicity due to the potential release of hydrogen cyanide in the body.[4] Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22364-68-7 [chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy this compound | 22364-68-7 [smolecule.com]
- 6. This compound [webbook.nist.gov]
- 7. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 9. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 10. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
minimizing byproduct formation in 2-Methylbenzyl cyanide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methylbenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts encountered in the synthesis of this compound from 2-methylbenzyl chloride and sodium cyanide?
The most common byproducts include:
-
2-Methylbenzyl isocyanide: This isomer can form concurrently with the desired nitrile and often leads to a disagreeable odor and discoloration of the product.[1]
-
2-Methylbenzyl alcohol: This can result from the hydrolysis of 2-methylbenzyl chloride, especially in the presence of water.
-
Bis(2-methylbenzyl) ether: Formed by the reaction of 2-methylbenzyl alcohol with unreacted 2-methylbenzyl chloride, particularly under basic conditions.
-
Tarry polymers: High reaction temperatures can lead to the formation of polymeric materials, which can complicate purification.
Q2: How can I minimize the formation of 2-methylbenzyl isocyanide?
The formation of the isocyanide byproduct is a common issue in nitrile synthesis. While its formation is often kinetically controlled, purification methods can be employed to remove it from the final product. One effective method involves washing the crude product with warm (60°C) 50% sulfuric acid, followed by neutralization with a sodium bicarbonate solution and a final wash with sodium chloride solution.[1][2]
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and is it necessary?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetramethylammonium chloride or N-benzyl-N,N,N-triethylammonium chloride), is highly recommended.[3] The reaction involves a solid salt (sodium cyanide) and an organic substrate (2-methylbenzyl chloride). A PTC facilitates the transfer of the cyanide anion from the solid phase to the organic phase, significantly accelerating the reaction rate. This allows for the use of lower reaction temperatures, which in turn minimizes the formation of temperature-sensitive byproducts like tarry polymers.[4] PTCs can also improve the overall yield and selectivity of the reaction.[4][5]
Q4: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can contribute to a slow or incomplete reaction:
-
Poor quality of reagents: Ensure that the 2-methylbenzyl chloride is of high purity, as impurities can interfere with the reaction.[2] The sodium cyanide should be finely powdered and dry.
-
Insufficient mixing: Vigorous stirring is crucial to ensure good contact between the reactants, especially in a heterogeneous mixture.
-
Low reaction temperature: While high temperatures should be avoided, a temperature that is too low can significantly slow down the reaction rate.
-
Absence of a catalyst: The use of a phase-transfer catalyst is recommended to enhance the reaction rate.[3][5]
Q5: The final product is dark-colored. What is the cause and how can I obtain a colorless product?
Product discoloration is often due to the presence of the 2-methylbenzyl isocyanide byproduct and tarry impurities.[1] To obtain a colorless product, consider the following:
-
Purification: After the initial workup, purify the crude product by vacuum distillation.[2][6]
-
Isocyanide Removal: Treat the distilled product with warm 50% sulfuric acid as described in Q2.[1][2]
-
Avoid High Temperatures: Maintain the recommended reaction temperature to prevent the formation of tarry polymers.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of 2-methylbenzyl chloride.[2] - Formation of byproducts. | - Increase reaction time or slightly increase the temperature, monitoring for byproduct formation. - Use a phase-transfer catalyst to improve the reaction rate.[3][5] - Ensure the purity of the starting material. |
| Presence of a Strong, Disagreeable Odor | - Formation of 2-methylbenzyl isocyanide.[1] | - Purify the product by washing with warm 50% sulfuric acid, followed by neutralization and washing.[1][2] |
| Significant Amount of Solid Precipitate After Reaction | - In addition to sodium chloride, unreacted sodium cyanide may be present. | - Ensure the dropwise addition of 2-methylbenzyl chloride to the sodium cyanide solution to maintain a slight excess of the cyanide salt initially. |
| Product is an Emulsion or Difficult to Separate from the Aqueous Layer | - Insufficient phase separation during workup. | - Add a saturated brine solution to the aqueous layer to "salt out" the organic product, improving phase separation. |
| Product Decomposes During Distillation | - Distillation at atmospheric pressure. | - Purify the product by vacuum distillation to lower the boiling point and prevent decomposition.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is based on a method that utilizes a phase-transfer catalyst to improve reaction efficiency and minimize byproducts.[3]
Materials:
-
2-Methylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetramethylammonium chloride (or other suitable PTC)
-
Ferric chloride (FeCl₃) - alkali binding agent
-
Boric acid (H₃BO₃)
-
Deionized water
-
Toluene (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge Reactants: To the flask, add a 25% aqueous solution of sodium cyanide.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetramethylammonium chloride), ferric chloride, and boric acid to the sodium cyanide solution.
-
Temperature Control: Heat the mixture to 30°C with stirring.
-
Substrate Addition: Slowly add 2-methylbenzyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC or GC) until the content of 2-methylbenzyl chloride is less than 0.1%.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction flask and stir for a short period.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., toluene) to recover any remaining product.
-
Combine all organic extracts.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by vacuum distillation.[2][6]
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Condition | Reference |
| Reactants | 2-Methylbenzyl chloride, Sodium cyanide | [3] |
| Solvent | Water | [3] |
| Catalyst | Tetramethylammonium chloride (Quaternary ammonium salt) | [3] |
| Additives | Ferric chloride, Boric acid | [3] |
| Temperature | 30°C | [3] |
| Duration | Until 2-methylbenzyl chloride < 0.1% | [3] |
Note: The yield for this specific detailed protocol was not provided in the source material.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 2-Methylbenzyl Cyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-methylbenzyl cyanide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is colored (yellow to reddish-orange) and has a strong, unpleasant odor. | Presence of benzyl isocyanide as a byproduct.[1][2] | Wash the crude product with warm (60°C) 50% sulfuric acid, followed by washes with saturated sodium bicarbonate and sodium chloride solutions before final distillation.[2] |
| Low yield after distillation. | - Incomplete reaction.[3] - Loss of product during aqueous workup. - Inefficient distillation setup. | - Ensure the initial reaction has gone to completion by monitoring the disappearance of the starting material (e.g., 2-methylbenzyl chloride).[3] - Minimize the number of aqueous washes and ensure proper phase separation. - Use a fractionating column or a Claisen flask with a modified side arm for better separation during vacuum distillation.[2] |
| Presence of a white solid during distillation at atmospheric pressure. | Potential for polymerization or decomposition at high temperatures. | Distill under reduced pressure (vacuum distillation) to lower the boiling point and prevent the formation of solid byproducts.[2] |
| Final product contains acidic impurities (e.g., 2-methylphenylacetic acid). | Hydrolysis of the nitrile group due to the presence of water during the reaction or workup.[1] | - Ensure anhydrous conditions during the synthesis. - Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic impurities before distillation.[1] |
| Presence of high-boiling point impurities in the final product. | - Formation of di-alkylation products. - Tarry materials from side reactions.[2] | - Use a strict 1:1 molar ratio of reactants to minimize di-alkylation.[1] - Employ fractional distillation under reduced pressure to separate the desired product from higher-boiling impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as 2-methylbenzyl chloride, side products like 2-methylbenzyl isocyanide, and hydrolysis products like 2-methylphenylacetic acid if water is present in the reaction mixture.[1][2] Tarry byproducts can also be formed.[2]
Q2: What is the most effective method for purifying crude this compound?
A2: Distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound.[1][4] This technique allows for the separation of the product from non-volatile impurities and other byproducts with different boiling points.[1]
Q3: My purified this compound develops color over time. How can I prevent this?
A3: The development of color on standing is often due to the presence of trace amounts of isocyanide impurities.[2] A thorough wash with warm 50% sulfuric acid during the workup is effective in removing these impurities and improving the stability of the final product.[2]
Q4: Can I use chromatography to purify this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) can be used for the purification of this compound, and the method is scalable for preparative separations.[5] However, for larger quantities, vacuum distillation is generally more practical.
Q5: What are the typical physical properties of pure this compound?
A5: Pure this compound is a clear, colorless to pale yellow liquid.[6][7] It has a density of approximately 1.056 g/mL at 25°C and is soluble in organic solvents like benzene, ether, and ethanol, but only slightly soluble in water.[7][8]
Experimental Protocols
Protocol 1: Standard Purification by Washing and Vacuum Distillation
This protocol describes a standard procedure for the purification of crude this compound obtained from the reaction of 2-methylbenzyl chloride and sodium cyanide.
1. Quenching and Initial Extraction:
- After the reaction is complete, cool the reaction mixture to room temperature.
- If the reaction was performed in an aqueous/organic biphasic system, separate the organic layer. If a solvent was used, it may be removed under reduced pressure.
- Dilute the crude product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
- Wash the organic solution with water to remove inorganic salts.
2. Acidic Wash for Isocyanide Removal:
- Prepare a 50% sulfuric acid solution by carefully adding concentrated sulfuric acid to water.
- Warm the 50% sulfuric acid solution to approximately 60°C.
- Shake the organic solution vigorously with an equal volume of the warm sulfuric acid for five minutes.[2]
- Separate the organic layer.
3. Neutralization and Final Washes:
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Follow with a wash using a saturated sodium chloride solution (brine) to aid in the removal of water.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent.
4. Solvent Removal and Vacuum Distillation:
- Remove the solvent from the filtered organic solution using a rotary evaporator.
- Set up a fractional distillation apparatus for vacuum distillation.
- Distill the residue under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
DOT Diagram: Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 22364-68-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Yield in o-Tolylacetonitrile Reactions
Welcome to the technical support center for o-tolylacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below, you will find a series of frequently asked questions (FAQs) addressing common issues leading to low yields, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during the synthesis of o-tolylacetonitrile and provides actionable solutions.
FAQ 1: My palladium-catalyzed cyanation of o-chlorotoluene is giving a low yield. What are the likely causes?
Low yields in the palladium-catalyzed cyanation of aryl chlorides are a common issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of reagents.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.
-
Poorly Soluble Cyanide Source: The slow dissolution of the cyanide salt can limit the reaction rate.
-
Solution: Using a co-solvent system, such as dioxane and water, can improve the solubility of salts like K₄[Fe(CN)₆].[2]
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst.
-
Presence of Water or Oxygen: Moisture and oxygen can interfere with the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Base: The choice of base can significantly impact the reaction.
-
Solution: While stronger bases like carbonates are often used, a weaker base like potassium acetate (KOAc) may be necessary to prevent substrate or product decomposition.[2]
-
Troubleshooting Workflow for Palladium-Catalyzed Cyanation
References
Technisches Support-Center: Verhinderung der Nitrilgruppen-Hydrolyse bei Benzylcyaniden
Answering in German as requested by the user.
Willkommen im technischen Support-Center für den Umgang mit Benzylcyaniden. Dieses Handbuch bietet Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dabei zu unterstützen, die unerwünschte Hydrolyse der Nitrilgruppe in Benzylcyaniden bei ihren Experimenten zu verhindern.
Häufig gestellte Fragen (FAQs)
F1: Unter welchen Bedingungen ist die Nitrilgruppe von Benzylcyanid anfällig für Hydrolyse?
Die Nitrilgruppe von Benzylcyaniden ist sowohl gegenüber sauren als auch basischen Bedingungen empfindlich, insbesondere in Gegenwart von Wasser und bei erhöhten Temperaturen.[1][2]
-
Saure Hydrolyse : Starke Säuren wie konzentrierte Salzsäure (HCl) oder Schwefelsäure (H₂SO₄) können das Stickstoffatom des Nitrils protonieren.[3][4][5][6] Dies macht das Kohlenstoffatom anfälliger für einen nukleophilen Angriff durch Wasser, was zur Bildung einer Carbonsäure (Phenylessigsäure) oder eines Amid-Zwischenprodukts führt.[4][5][7] Die Reaktion wird typischerweise durch Erhitzen unter Rückfluss beschleunigt.[1]
-
Basische Hydrolyse : Starke Basen wie Natriumhydroxid (NaOH) ermöglichen den direkten nukleophilen Angriff eines Hydroxidions auf den Nitrilkohlenstoff.[5][6][8] Dies führt typischerweise zur Bildung eines Carboxylatsalzes und Ammoniak.[1][9] Auch hier sind oft erhöhte Temperaturen erforderlich.
F2: Meine Reaktion erfordert basische Bedingungen, aber mein Benzylcyanid hydrolysiert. Was kann ich tun?
Wenn basische Bedingungen für andere Transformationen in Ihrem Molekül notwendig sind, sollten Sie die folgenden Strategien in Betracht ziehen, um die Nitrilhydrolyse zu minimieren:
-
Verwendung milderer Basen : Entscheiden Sie sich für schwächere oder nicht-nukleophile Basen. Anstelle von NaOH könnten Sie beispielsweise Kaliumcarbonat (K₂CO₃), Triethylamin (NEt₃) oder Diisopropylethylamin (DIPEA) verwenden.
-
Wasserfreie Bedingungen : Stellen Sie sicher, dass Ihre Reaktion streng wasserfrei ist. Verwenden Sie trockene Lösungsmittel, frisch destillierte Reagenzien und führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch.
-
Niedrigere Reaktionstemperaturen : Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die es der gewünschten Transformation noch ermöglicht, mit einer angemessenen Geschwindigkeit abzulaufen.
-
Reaktionszeit begrenzen : Eine kürzere Reaktionszeit kann das gewünschte Produkt gegenüber der langsameren Hydrolysereaktion begünstigen.
F3: Kann ich die Hydrolyse stoppen, um das Amid-Zwischenprodukt zu isolieren?
Das Stoppen der Hydrolyse auf der Stufe des Amids kann schwierig sein, da die Bedingungen, die zur Hydrolyse des Nitrils führen, oft auch das Amid weiter hydrolysieren.[3][10] Unter bestimmten, sorgfältig kontrollierten Bedingungen ist dies jedoch möglich:
-
Milde saure Bedingungen : Das Rühren von Benzylcyanid mit konzentrierter Salzsäure bei moderaten Temperaturen (10–50 °C) kann Phenylacetamid als Hauptprodukt ergeben.[7] Eine weitere Hydrolyse zur Carbonsäure erfolgt dann durch Verdünnen mit Wasser und Erhitzen unter Rückfluss.[7]
-
Milde basische Bedingungen : Unter milden basischen Bedingungen und bei kontrollierten Temperaturen ist es manchmal möglich, das Amid zu isolieren, bevor es weiter zum Carboxylat hydrolysiert wird.[6][8]
F4: Gibt es alternative Synthesestrategien, um dieses Problem zu umgehen?
Ja. Wenn die direkte Manipulation eines benzylcyanidhaltigen Moleküls problematisch ist, ziehen Sie alternative Synthesewege in Betracht. Eine gängige Strategie ist die Einführung der Nitrilgruppe zu einem späten Zeitpunkt in der Synthese, nachdem die kritischen sauren oder basischen Schritte abgeschlossen sind. Dies kann durch eine nukleophile Substitutionsreaktion (Sₙ2) eines geeigneten Vorläufers, wie z. B. eines Benzylhalogenids, mit einem Cyanidsalz (z. B. NaCN oder KCN) erreicht werden.[3][4][11]
Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können.
Problem: Unerwartete Bildung von Phenylessigsäure oder deren Amid-Derivaten als Nebenprodukt.
-
Mögliche Ursache : Unbeabsichtigte Hydrolyse des Benzylcyanids aufgrund der Anwesenheit von Spuren von Säure, Base oder Wasser in Ihren Reagenzien oder Lösungsmitteln.
-
Schritte zur Fehlerbehebung :
-
Reaktionsbedingungen analysieren : Überprüfen Sie Ihren Versuchsaufbau. Gab es saure oder basische Reagenzien oder Verunreinigungen? Waren das Lösungsmittel und die Glasgeräte vollständig trocken?
-
Reagenzien reinigen : Stellen Sie sicher, dass alle Ausgangsmaterialien, Reagenzien und Lösungsmittel rein und frei von sauren oder basischen Verunreinigungen sind. Destillieren Sie Lösungsmittel gegebenenfalls über einem geeigneten Trockenmittel.
-
pH-Wert kontrollieren : Wenn möglich, puffern Sie das Reaktionsgemisch auf einen neutralen pH-Wert.
-
Wasserfreie Techniken anwenden : Falls noch nicht geschehen, wenden Sie Standardtechniken für wasserfreie Reaktionen an. Eine detaillierte Anleitung finden Sie in Protokoll 1.
-
Datendarstellung
Tabelle 1: Einfluss der Reaktionsbedingungen auf die Hydrolyse von Benzylcyanid
| Parameter | Bedingung, die die Stabilität begünstigt | Bedingung, die die Hydrolyse begünstigt | Begründung |
| pH-Wert | Neutral (pH ≈ 7) | Stark sauer (pH < 2) oder stark basisch (pH > 12) | Die Nitrilgruppe ist bei neutralem pH-Wert am stabilsten. |
| Temperatur | Niedrige Temperatur (z. B. 0 °C bis RT) | Hohe Temperatur (z. B. > 50 °C, Rückfluss) | Die Hydrolyse ist ein thermisch aktivierter Prozess; höhere Temperaturen erhöhen die Reaktionsgeschwindigkeit.[1][3][7] |
| Lösungsmittel | Aprotisch, wasserfrei (z. B. THF, DCM, Toluol) | Protisch, wässrig (z. B. Wasser, Alkohole) | Wasser ist ein notwendiges Reagenz für die Hydrolyse.[1] |
| Basenwahl | Nicht-nukleophil (z. B. DIPEA) oder schwach anorganisch (z. B. K₂CO₃) | Stark, nukleophil (z. B. NaOH, KOH) | Starke nukleophile Basen greifen den Nitrilkohlenstoff direkt an.[5][6] |
| Säurewahl | Lewis-Säuren (unter wasserfreien Bedingungen) | Starke Brønsted-Säuren (z. B. konz. H₂SO₄, HCl) in Wasser | Starke Brønsted-Säuren aktivieren das Nitril durch Protonierung für den Angriff von Wasser.[3][4][5] |
Experimentelle Protokolle
Protokoll 1: Allgemeines Verfahren für eine Reaktion unter wasserfreien Bedingungen zur Verhinderung der Nitrilhydrolyse
-
Vorbereitung der Glasgeräte : Alle Glasgeräte (Reaktionskolben, Kühler, Tropftrichter etc.) sollten mehrere Stunden im Ofen bei >120 °C getrocknet und anschließend in einem Exsikkator über einem Trockenmittel (z. B. P₄O₁₀ oder CaCl₂) auf Raumtemperatur abgekühlt werden.
-
Vorbereitung des Lösungsmittels : Verwenden Sie ein frisch destilliertes, wasserfreies Lösungsmittel. Tetrahydrofuran (THF) kann beispielsweise durch Destillation von Natrium/Benzophenon unter Stickstoffatmosphäre getrocknet werden.
-
Aufbau der Reaktion : Bauen Sie die Glasgeräte schnell im noch warmen Zustand zusammen und setzen Sie sie sofort unter einen positiven Druck eines Inertgases (z. B. Argon oder Stickstoff) unter Verwendung einer Schlenk-Linie oder eines mit Inertgas gefüllten Ballons.
-
Zugabe der Reagenzien : Geben Sie das Benzylcyanid-Derivat und andere nicht-wässrige Reagenzien über eine Spritze oder einen Pulvertrichter unter einem positiven Inertgasstrom in den Reaktionskolben.
-
Durchführung der Reaktion : Halten Sie die inerte Atmosphäre während der gesamten Reaktion aufrecht. Wenn Erhitzen erforderlich ist, verwenden Sie ein Ölbad mit einem Temperaturregler.
-
Aufarbeitung : Beenden ("quenchen") Sie die Reaktion möglichst mit einer nicht-wässrigen Lösung oder bei niedriger Temperatur mit einer gesättigten wässrigen Salzlösung (z. B. NH₄Cl für saure oder NaHCO₃ für basische Bedingungen), um die Hydrolyse während der Aufarbeitung zu minimieren.
-
Extraktion und Trocknung : Extrahieren Sie das Produkt in ein geeignetes organisches Lösungsmittel. Trocknen Sie die organische Phase über einem wasserfreien Trockenmittel (z. B. MgSO₄ oder Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.
Visualisierungen
Bildunterschrift: Ein Workflow zur Fehlerbehebung bei der Nitrilhydrolyse von Benzylcyaniden.
Bildunterschrift: Reaktionswege für die säure- und basenkatalysierte Hydrolyse von Benzylcyaniden.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
how to avoid di-alkylation in benzyl cyanide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid di-alkylation in benzyl cyanide reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary cause of di-alkylation in benzyl cyanide reactions?
The primary cause of di-alkylation is the deprotonation of the mono-alkylated product, which then acts as a nucleophile and reacts with a second molecule of the alkylating agent. The mono-alkylated benzyl cyanide still possesses an acidic proton at the α-position, which can be removed by the base present in the reaction mixture.
Q2: How can I prevent the formation of the di-alkylated byproduct?
Preventing di-alkylation is critical for achieving high purity of the desired mono-alkylated product.[1] Key strategies include:
-
Controlled Stoichiometry: Use a precise 1:1 molar ratio of benzyl cyanide to the alkylating agent.[1] An excess of the alkylating agent will significantly increase the likelihood of di-alkylation.
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly and at a controlled rate.[1] This prevents localized high concentrations that favor di-alkylation.[1]
-
Temperature Control: Maintain a low reaction temperature to moderate the reaction rate and improve selectivity for the mono-alkylated product.[1]
-
Catalyst Choice: The use of phase-transfer catalysis (PTC) can enhance selectivity for mono-alkylation.[1][2]
Q3: What is the role of a phase-transfer catalyst (PTC) in minimizing di-alkylation?
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase.[1][3] This allows for the use of milder and less expensive bases, such as aqueous sodium hydroxide or potassium hydroxide, instead of hazardous strong bases like sodium hydride or sodium amide.[1][4] The PTC method enhances reaction rates at lower temperatures and can significantly improve the selectivity for mono-alkylation, thereby minimizing the di-methylated byproduct.[1][4]
Q4: What is the best type of base to use to avoid di-alkylation?
While strong bases like sodium hydride (NaH) or sodium amide (NaNH2) are effective in deprotonating benzyl cyanide, they can be hazardous and may promote side reactions.[5] A preferred and industrially viable method involves using alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in conjunction with a phase-transfer catalyst.[1][5] This approach generally provides high yields and purity while being safer and more cost-effective.[4]
Q5: My reaction is still producing a significant amount of di-alkylated product even with a PTC. What should I do?
If you are still observing significant di-alkylation, consider the following troubleshooting steps:
-
Verify Stoichiometry: Double-check the molar equivalents of your reactants to ensure you are not using an excess of the alkylating agent.
-
Reduce Addition Rate: Further slow down the rate of addition of the alkylating agent. Adding it dropwise over an extended period is recommended.[1]
-
Lower the Temperature: Perform the reaction at a lower temperature to improve selectivity.[1]
-
Increase Stirring Rate: In a phase-transfer catalyzed reaction, vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases.
Q6: Besides di-alkylation, what other common byproducts should I be aware of?
Other potential byproducts include:
-
Phenylacetic acid: This results from the hydrolysis of the nitrile group if water is present in the reaction mixture under harsh basic conditions.[1] To avoid this, ensure you are using anhydrous solvents and running the reaction under an inert atmosphere if using strong, non-aqueous bases.[1]
-
Benzyl isocyanide: This is often an impurity in the starting benzyl cyanide and can cause discoloration and a strong, unpleasant odor in the final product.[1] It can be removed by washing the starting material with warm 50% sulfuric acid.[1]
Data on Reaction Condition Effects on Selectivity
The following table summarizes the qualitative effects of key reaction parameters on the selectivity of mono-alkylation versus di-alkylation of benzyl cyanide.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Stoichiometry (Alkylating Agent) | Strict 1:1 molar ratio with benzyl cyanide[1] | Molar excess of alkylating agent[1] | Excess alkylating agent is available to react with the mono-alkylated product. |
| Addition of Alkylating Agent | Slow, dropwise addition over an extended period[1] | Rapid or bulk addition[1] | Slow addition maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material. |
| Reaction Temperature | Lower temperatures (e.g., 20-40°C)[5] | Higher temperatures[1] | Lower temperatures moderate the reaction rate, increasing selectivity. |
| Base | Aqueous NaOH or KOH with a PTC[1] | Strong bases (e.g., NaH, NaNH2) in some contexts[5] | PTC with milder bases allows for better control of the reaction. |
Detailed Experimental Protocol: Selective Mono-methylation of Benzyl Cyanide via Phase-Transfer Catalysis
This protocol is a representative example for achieving high selectivity for the mono-methylated product.
Materials and Equipment:
-
Benzyl Cyanide
-
Methyl iodide (or other methylating agent)
-
Sodium Hydroxide (e.g., 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or other suitable aprotic solvent)
-
Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and addition funnel.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup:
-
To the reaction vessel, add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst (e.g., 1-5 mol% TBAB relative to benzyl cyanide).
-
Begin vigorous stirring to ensure thorough mixing of the two phases.
-
Add a solution of benzyl cyanide in toluene to the reaction vessel.
-
-
Methylation Reaction:
-
Maintain the reaction temperature at a controlled low temperature (e.g., 25-30°C).
-
Slowly add the methyl iodide (1.0 equivalent) dropwise from the addition funnel over a period of 2-4 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitor by GC or TLC).
-
-
Workup:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining base and salt.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to separate the desired mono-methylated product from any unreacted benzyl cyanide and the higher-boiling di-methylated byproduct.[1]
-
Visualizations
Caption: Reaction pathway for benzyl cyanide alkylation showing the desired mono-alkylation and the competing di-alkylation pathway.
Caption: Troubleshooting workflow for addressing high di-alkylation in benzyl cyanide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. phasetransfer.com [phasetransfer.com]
- 5. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzyl Cyanide Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the alkylation of 2-methylbenzyl cyanide. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your reaction setup.
Troubleshooting and Optimization Guide
This guide addresses common challenges encountered during the alkylation of this compound, offering potential causes and actionable solutions.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the alkylation of this compound.
Caption: A flowchart for systematic troubleshooting of this compound alkylation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-alkylated Product | Incomplete deprotonation of this compound. | Ensure the use of a sufficiently strong base (e.g., 50% aqueous NaOH or KOH) and vigorous stirring to facilitate the reaction.[1] |
| Inefficient phase-transfer catalysis. | Verify the activity of the phase-transfer catalyst (PTC). Consider using a different PTC, such as tetrabutylammonium bromide (TBAB) or a tetraalkylammonium halide.[2][3] | |
| Suboptimal reaction temperature. | For many PTC alkylations of benzyl cyanides, an optimal temperature range is between 40-60°C. Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions.[4] | |
| Hydrolysis of the nitrile group. | Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[2] | |
| High Percentage of Dialkylated Product | Molar excess of the alkylating agent. | Use a strict 1:1 molar ratio of this compound to the alkylating agent.[2] |
| Rapid addition of the alkylating agent. | Add the alkylating agent dropwise over an extended period to avoid localized high concentrations that favor dialkylation.[2] | |
| High reaction temperature. | Perform the reaction at a lower temperature to moderate the reaction rate and improve selectivity for mono-alkylation.[2] | |
| Formation of 2-Methylphenylacetic Acid (Hydrolysis) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Flame-dry or oven-dry all glassware before use and conduct the reaction under an inert atmosphere.[2] |
| Incomplete Reaction | Insufficient stirring in a biphasic system. | Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the deprotonated nitrile to the organic phase for alkylation.[5] |
| Deactivation of the phase-transfer catalyst. | Ensure the purity of all reagents, as some impurities can "poison" the catalyst. | |
| Product Discoloration and/or Foul Odor | Presence of isocyanide impurities in the starting material. | Purify the starting this compound by washing with warm (e.g., 60°C) 50% sulfuric acid, followed by washes with sodium bicarbonate and sodium chloride solutions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the alkylation of this compound?
A1: Phase-transfer catalysis (PTC) is a highly effective and commonly used method for the alkylation of benzyl cyanide derivatives.[6] This technique allows for the use of inexpensive and readily available bases like sodium hydroxide or potassium hydroxide in a biphasic system (typically water and an organic solvent like toluene), avoiding the need for strong, hazardous bases and strictly anhydrous conditions.[6]
Q2: Which base is better for this reaction, NaOH or KOH?
A2: Both NaOH and KOH can be effective. The choice may depend on the specific alkylating agent and solvent system. In some contexts, KOH is noted to be more soluble in alcoholic solvents, which can be a consideration if a co-solvent is used.[7] However, for many PTC applications with aqueous bases, their performance can be comparable. For some substrates, NaOH has been shown to provide slightly higher yields.[8] It is recommended to perform small-scale optimization experiments to determine the best base for your specific conditions.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants, employing a 1:1 molar ratio of this compound to the alkylating agent.[2] Additionally, the slow, dropwise addition of the alkylating agent and maintaining a moderate reaction temperature are key strategies to enhance selectivity for the mono-alkylated product.[2]
Q4: What is the role of the phase-transfer catalyst?
A4: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated this compound (carbanion) from the aqueous phase (where it is formed by the base) to the organic phase where the alkylating agent is soluble. This allows the reaction to proceed efficiently at the interface of the two immiscible liquids.[9]
Q5: What are the best workup and purification methods for the alkylated product?
A5: A typical workup involves diluting the reaction mixture with water and separating the organic layer. The organic phase is then washed sequentially with water, a dilute acid solution (to remove any remaining base and catalyst), and brine. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product is most commonly purified by vacuum distillation to separate the desired mono-alkylated product from unreacted starting material and any higher-boiling dialkylated byproduct.[2]
Experimental Protocols
Detailed Protocol for the Ethylation of this compound via Phase-Transfer Catalysis
This protocol provides a general procedure for the ethylation of this compound to form 2-(2-methylphenyl)butanenitrile. Optimization of specific parameters may be required for different scales or equipment.
Reaction Scheme
References
- 1. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl Cyanides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of isocyanide impurities from benzyl cyanides.
Frequently Asked Questions (FAQs)
Q1: My benzyl cyanide sample has a strong, unpleasant odor and a yellowish discoloration. What is the likely cause?
A1: The pungent odor and yellow hue are characteristic signs of benzyl isocyanide contamination.[1][2] This impurity often forms as a byproduct during the synthesis of benzyl cyanide, particularly in reactions involving benzyl halides and cyanide salts.[2]
Q2: Why is it crucial to remove isocyanide impurities from my benzyl cyanide?
A2: Benzyl isocyanide is not only malodorous but can also interfere with subsequent reactions. Its presence can lead to the formation of unwanted side products and may affect the purity, stability, and color of your final compounds. For applications in drug development, removing such impurities is critical for safety and efficacy.
Q3: What is the most common and effective method for removing benzyl isocyanide impurities?
A3: The most widely recommended method is a wash with warm, dilute sulfuric acid.[1][2] This process selectively hydrolyzes the isocyanide to the corresponding formamide, which can then be easily separated from the benzyl cyanide.
Q4: Will the acidic wash affect my benzyl cyanide product?
A4: Under the recommended conditions (warm, 50% sulfuric acid), the nitrile group of benzyl cyanide is stable and does not undergo significant hydrolysis. The isocyanide, being more susceptible to acid hydrolysis, is selectively removed.[1]
Q5: How can I confirm that the isocyanide impurity has been successfully removed?
A5: Successful removal is indicated by the absence of the unpleasant odor and the formation of a colorless, "water-white" product that does not discolor upon standing.[1][2] For quantitative analysis, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to confirm the absence of the isocyanide peak.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Persistent unpleasant odor after a single acid wash. | Incomplete hydrolysis of a high concentration of isocyanide impurity. | Repeat the warm sulfuric acid wash. Ensure vigorous shaking for the recommended duration to maximize contact between the organic and aqueous layers. |
| The benzyl cyanide product is still slightly colored after purification. | Residual acidic impurities or incomplete removal of the hydrolyzed isocyanide byproducts. | Ensure thorough washing with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a sodium chloride solution.[1] Subsequent distillation under reduced pressure should yield a colorless product.[1] |
| Low yield of purified benzyl cyanide. | Emulsion formation during the washing steps leading to loss of product during separation. | If an emulsion forms, allow the mixture to stand for a longer period. The addition of a small amount of brine (saturated sodium chloride solution) can help to break the emulsion. The literature suggests that the loss in washings is typically negligible.[3] |
| The purified benzyl cyanide develops color over time. | Incomplete removal of the isocyanide impurity. | Re-purify the benzyl cyanide using the sulfuric acid wash procedure. Ensure the starting material is distilled before the acid wash for optimal results.[1] |
Quantitative Data on Purification
The following table summarizes the expected outcomes of the sulfuric acid wash purification method based on literature descriptions.
| Parameter | Value/Observation | Source |
| Isocyanide Impurity Removal | Effective, leads to a product free of characteristic odor and color. | [1][2] |
| Final Purity of Benzyl Cyanide | High, described as a "water-white" product. | [1] |
| Yield Loss | Described as "negligible" in the washings. | [3] |
| Stability of Purified Product | Does not develop color on standing for several months. | [1] |
Experimental Protocol: Sulfuric Acid Wash for Isocyanide Removal
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
Crude, distilled benzyl cyanide containing isocyanide impurity
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Half-saturated sodium chloride solution (NaCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle or water bath
Procedure:
-
Preparation of 50% Sulfuric Acid: In a fume hood, carefully and slowly add 275 mL of concentrated sulfuric acid to 500 mL of deionized water in a large beaker with stirring. This process is highly exothermic. Allow the solution to cool to approximately 60°C.
-
Acid Wash:
-
Place the once-distilled crude benzyl cyanide in a separatory funnel.
-
Add an equal volume of the warm (60°C) 50% sulfuric acid to the separatory funnel.
-
Shake the funnel vigorously for five minutes. Periodically vent the funnel to release any pressure buildup.
-
-
Separation:
-
Allow the layers to separate completely. The benzyl cyanide will be the upper organic layer.
-
Carefully drain and discard the lower aqueous acidic layer.
-
-
Neutralization:
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the effervescence, then shake more vigorously.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of half-saturated sodium chloride solution.
-
Separate and discard the aqueous layer.
-
-
Drying and Distillation (Optional but Recommended):
-
Dry the purified benzyl cyanide over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent.
-
For the highest purity, distill the benzyl cyanide under reduced pressure.
-
Visualizations
Caption: Workflow for the removal of isocyanide impurities from benzyl cyanide.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Selectivity in o-Tolylacetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-tolylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve selectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity in o-tolylacetonitrile?
A1: o-Tolylacetonitrile has three primary sites for reactions: the acidic α-carbon of the acetonitrile group (benzylic position), the aromatic ring, and the nitrile functional group itself. The specific reaction conditions will determine which site is most reactive.
Q2: How can I selectively functionalize the benzylic position (α-carbon)?
A2: Selective functionalization at the benzylic position is typically achieved by deprotonation with a suitable base to form a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles. Phase-transfer catalysis (PTC) is a highly effective method for this type of alkylation.
Q3: What factors influence regioselectivity in electrophilic aromatic substitution on the o-tolylacetonitrile ring?
A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the ortho-methyl group and the para-cyanomethyl group. The methyl group is an ortho-, para-directing activator, while the cyanomethyl group is a deactivating meta-director (relative to its position). The interplay of these effects and steric hindrance will determine the position of the incoming electrophile.
Q4: I am observing low yields in my benzylic alkylation reaction. What are the possible causes?
A4: Low yields in benzylic alkylation can stem from several factors:
-
Inadequate Base: The chosen base may not be strong enough to fully deprotonate the α-carbon.
-
Steric Hindrance: A bulky alkylating agent or the ortho-methyl group can sterically hinder the reaction.
-
Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent system.
-
Side Reactions: Competing elimination reactions of the alkyl halide can occur.
Q5: How can I selectively hydrolyze the nitrile group to a carboxylic acid without affecting other functional groups?
A5: Selective hydrolysis of the nitrile to o-tolylacetic acid can be achieved under either acidic or basic conditions. Careful control of reaction time and temperature is crucial to prevent the formation of byproducts. For sensitive substrates, enzymatic hydrolysis can offer higher selectivity.
Troubleshooting Guides
Benzylic Alkylation (α-Alkylation)
This guide addresses common issues when alkylating the carbon alpha to the nitrile group.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Base is too weak: The pKa of the benzylic protons is around 22 in DMSO. 2. Insufficient mixing in biphasic systems (PTC): Poor agitation leads to a low interfacial area for the reaction to occur. 3. Alkylating agent is not reactive enough. | 1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. In phase-transfer catalysis, a 50% aqueous solution of NaOH is often sufficient. 2. Ensure vigorous stirring to create a fine emulsion. 3. Consider converting the alkyl halide to a more reactive species, such as an alkyl iodide, by adding a catalytic amount of potassium iodide. |
| Formation of Dialkylated Product | 1. Excess alkylating agent. 2. The mono-alkylated product is also deprotonated and reacts further. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent relative to o-tolylacetonitrile. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions (e.g., Elimination) | 1. The base is too strong or sterically hindered. 2. High reaction temperature. | 1. Use a less hindered base if possible. 2. Perform the reaction at a lower temperature. |
The following data is for the alkylation of phenylacetonitrile, a closely related compound, and can serve as a starting point for optimizing the alkylation of o-tolylacetonitrile.
| Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Chloride | TBAB (5) | 50% aq. NaOH | Toluene | 70 | 2 | 95 |
| n-Butyl Bromide | TBAB (5) | 50% aq. NaOH | Toluene | 80 | 4 | 92 |
| Ethyl Bromoacetate | TBAB (5) | 50% aq. NaOH | Toluene | 60 | 3 | 88 |
| TBAB = Tetrabutylammonium bromide |
Palladium-Catalyzed α-Arylation
This guide focuses on troubleshooting the coupling of o-tolylacetonitrile with aryl halides.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. 2. Ligand choice: The phosphine ligand may not be optimal for the specific aryl halide. 3. Base is not suitable: The choice of base can significantly impact the reaction outcome. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Screen different phosphine ligands. For electron-rich aryl halides, bulky, electron-rich ligands like XPhos or SPhos are often effective. 3. Common bases for this reaction include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate. A screen of different bases may be necessary. |
| Homocoupling of the Aryl Halide | 1. Reaction temperature is too high. 2. Slow oxidative addition of the aryl halide. | 1. Lower the reaction temperature. 2. Use a more electron-rich ligand to promote oxidative addition. |
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | High |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | LHMDS | Dioxane | 110 | High |
| 1-Naphthyl Bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | Moderate to High |
| Yields are generally high for electronically neutral or electron-rich aryl halides. |
Knoevenagel Condensation
This guide provides troubleshooting for the condensation of o-tolylacetonitrile with aldehydes.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently active catalyst. 2. Steric hindrance from the aldehyde. | 1. While often base-catalyzed, a Lewis acid catalyst can sometimes be more effective. 2. Increase the reaction temperature or use a more active catalyst. |
| Formation of Michael Addition Byproduct | 1. The initial condensation product is susceptible to further reaction. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Use a stoichiometric amount of the aldehyde. |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed (PTC) Benzylic Alkylation
This protocol describes a general procedure for the alkylation of the α-carbon of o-tolylacetonitrile using an alkyl halide.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylacetonitrile (1.0 eq), the alkyl halide (1.1 eq), toluene (5 mL per mmol of o-tolylacetonitrile), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 70-80 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed α-Arylation
This protocol provides a general method for the coupling of o-tolylacetonitrile with an aryl bromide.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 eq), o-tolylacetonitrile (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methylbenzyl Cyanide and 4-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials and a deep understanding of their reactivity are paramount for the efficient construction of complex molecular architectures. Substituted benzyl cyanides are versatile building blocks, with the position of the substituent on the aromatic ring significantly influencing the reactivity of the benzylic methylene group and the cyano moiety. This guide provides an objective, data-supported comparison of the reactivity of 2-methylbenzyl cyanide and 4-methylbenzyl cyanide, highlighting the key electronic and steric factors that govern their chemical behavior.
Executive Summary
The primary difference in reactivity between this compound and 4-methylbenzyl cyanide stems from the interplay of electronic and steric effects imparted by the methyl substituent. The para-substituted isomer, 4-methylbenzyl cyanide, generally exhibits enhanced reactivity in reactions where electron donation to the benzylic position is favorable, such as in the formation of benzylic cations or radicals. This is due to the electron-donating nature of the methyl group through hyperconjugation and a weak inductive effect, which is most effective at the para position.
Conversely, the ortho-substituted isomer, this compound, experiences a more complex set of influences. While the methyl group is still electron-donating, its close proximity to the benzylic methylene group introduces steric hindrance. This "ortho effect" can impede the approach of reagents and alter the conformation of the transition state, often leading to reduced reaction rates compared to its para counterpart in many contexts.
Data Presentation: A Comparative Overview
| Parameter | This compound | 4-Methylbenzyl Cyanide | Rationale |
| Benzylic C-H Bond Dissociation Energy (BDE) | Expected to be slightly higher | Expected to be slightly lower | The electron-donating methyl group at the para position can better stabilize the resulting benzylic radical through resonance and hyperconjugation, thus lowering the BDE.[1][2][3] The ortho-methyl group's stabilizing effect may be slightly diminished by steric interactions. |
| Acidity of α-Protons | Less acidic | More acidic | The electron-donating methyl group destabilizes the resulting carbanion. The effect is more pronounced from the para position, making the α-protons of 4-methylbenzyl cyanide slightly more acidic than those of the 2-methyl isomer. |
| Rate of SN1 Reactions | Slower | Faster | In SN1 reactions involving the formation of a benzylic carbocation, the para-methyl group provides superior electronic stabilization.[4][5] The ortho-methyl group's steric hindrance can also disfavor carbocation formation. |
| Rate of SN2 Reactions | Slower | Faster | The steric bulk of the ortho-methyl group hinders the backside attack of a nucleophile on the benzylic carbon, slowing down the reaction rate compared to the less hindered para-isomer.[6] |
| Rate of Radical Reactions | Slower | Faster | Reactions proceeding through a benzylic radical intermediate are generally accelerated by electron-donating groups that can stabilize the radical. The para-methyl group is more effective at this than the ortho-methyl group.[1][3] |
| Electrophilic Aromatic Substitution | Complex Directing Effects | Strong Ortho, Para-Directing | The methyl group is an activating, ortho, para-director. In 4-methylbenzyl cyanide, substitution will occur at the positions ortho to the methyl group. In this compound, the directing effects of the methyl and cyanomethyl groups can be conflicting, and steric hindrance will play a significant role.[7] |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Experiment 1: Competitive Radical Bromination
Objective: To compare the relative rates of benzylic C-H bond cleavage.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 4-methylbenzyl cyanide in a suitable solvent such as carbon tetrachloride (20 mL).
-
Add a radical initiator, such as N-bromosuccinimide (NBS) (0.95 molar equivalents to the total amount of benzyl cyanides), and a catalytic amount of benzoyl peroxide.
-
Irradiate the mixture with a UV lamp or a high-intensity incandescent light to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy to determine the relative consumption of the starting materials.
-
The isomer that is consumed faster has the more reactive benzylic C-H bond.
Experiment 2: Comparative SN2 Reaction with Sodium Iodide
Objective: To assess the impact of steric hindrance on the rate of nucleophilic substitution.
Procedure:
-
Prepare two separate reaction vessels, each containing a solution of either this compound (1 mmol) or 4-methylbenzyl cyanide (1 mmol) in acetone (15 mL).
-
To each vessel, add an equimolar amount of sodium iodide (1 mmol).
-
Maintain the reactions at a constant temperature (e.g., 50 °C) and monitor the formation of the corresponding benzyl iodide and the disappearance of the starting material over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The reaction that proceeds to completion faster indicates the more reactive substrate for SN2 reactions.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Electronic and steric effects on transition state stability.
Caption: Experimental workflow for comparing SN2 reactivity.
Conclusion
References
- 1. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.viu.ca [web.viu.ca]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to HPLC Method Validation for Benzyl Cyanide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of benzyl cyanide is critical, particularly when it is present as a toxic impurity in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the analysis of benzyl cyanide, complete with experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible results. The following table summarizes the performance characteristics of different validated HPLC methods for the determination of benzyl cyanide, extracted from published studies.
| Parameter | Method 1 | Method 2 |
| HPLC Column | C8 | Waters X Bridge C18 (250x4.6mm, 3.5µm) |
| Mobile Phase | Methanol and 50 mM phosphate buffer (50:50 by volume, pH 4.5) | 10mM Ammonium acetate (pH 5.5) |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Linearity Range | 5-50 µg/mL | 0.1-0.75 µg/mL |
| Correlation Coefficient (r²) | 0.9996 | > 0.999 |
| Limit of Detection (LOD) | 3.2 µg/mL | 3 ppm |
| Limit of Quantitation (LOQ) | - | 10 ppm |
| Accuracy (% Recovery) | 100.48 ± 1.3 | 97.5% to 99.7% |
| Precision (% RSD) | - | System Precision: 0.50%, Method Precision: 0.16% |
Detailed Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the HPLC analysis of benzyl cyanide. Optimization of these conditions is recommended for specific analytical requirements.
Method 1: Analysis of Benzyl Cyanide as a Toxic Impurity
This method is adapted from a study for the simultaneous determination of Xipamide, Triamterene, and the toxic impurity, benzyl cyanide.
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C8 analytical column.
-
Mobile Phase: A mixture of methanol and 50 mM phosphate buffer in a 50:50 (v/v) ratio, with the pH adjusted to 4.5.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of benzyl cyanide in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (5-50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing benzyl cyanide in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the benzyl cyanide peak based on the retention time and peak area compared to the calibration curve. The reported retention time for benzyl cyanide in one study was 6.2 minutes.
-
Method 2: Trace Level Determination of Benzyl Chloride (A Related Compound)
While this method was developed for benzyl chloride, its parameters can be a useful starting point for developing a method for benzyl cyanide due to structural similarities.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Waters X Bridge C18 (250x4.6mm, 3.5µm).
-
Mobile Phase: 10mM Ammonium acetate with the pH adjusted to 5.5.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of benzyl cyanide in the mobile phase.
-
Prepare working standards by diluting the stock solution to concentrations ranging from the LOQ up to a suitable upper limit (e.g., based on the linearity range of 0.1-0.75 µg/mL for benzyl chloride).
-
-
Sample Preparation:
-
Dissolve the drug substance in the mobile phase to a final concentration where the expected benzyl cyanide level falls within the linear range of the method.
-
Filter the solution through a compatible syringe filter.
-
-
Analysis:
-
Perform the analysis by injecting the prepared solutions.
-
The retention time for benzyl chloride was reported as 13.7 minutes; the retention time for benzyl cyanide will need to be determined.
-
HPLC Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A logical workflow for the validation of an HPLC method.
This guide provides a foundational understanding of validated HPLC methods for benzyl cyanide analysis. While the presented data is based on existing literature, the experimental protocols and the logical workflow offer a robust framework for developing and validating an analytical method tailored to specific research and development needs.
A Comparative Analysis of 2-Methylbenzyl Cyanide and Other Nitrile Starting Materials in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate starting material is a critical decision in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The nitrile functional group is a versatile and valuable synthon, readily transformed into amines, carboxylic acids, amides, and various heterocyclic systems.[1] This guide provides an objective comparison of 2-Methylbenzyl cyanide with other commonly employed nitrile starting materials, including benzyl cyanide, acetonitrile, and benzonitrile. The comparison focuses on their chemical properties, reactivity, and performance in key synthetic transformations, supported by available experimental data and detailed protocols.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between this compound and its unsubstituted counterpart, benzyl cyanide, lies in the steric and electronic effects imparted by the ortho-methyl group. This substitution influences the reactivity of the benzylic protons and the accessibility of the nitrile carbon. Acetonitrile and benzonitrile, lacking the benzylic methylene group, exhibit fundamentally different reactivity profiles.
| Feature | This compound | Benzyl Cyanide | Acetonitrile | Benzonitrile |
| Structure | A phenyl group with a methyl substituent at the ortho position, attached to a cyanomethyl group. | A phenyl group attached to a cyanomethyl group.[2] | A methyl group attached to a cyano group. | A phenyl group directly attached to a cyano group.[3] |
| α-Proton Acidity | Less acidic than benzyl cyanide due to the electron-donating effect of the methyl group. | More acidic than this compound due to the electron-withdrawing nature of the phenyl group.[4] | Acidic protons on the methyl group (pKa ~25), allowing for deprotonation and C-C bond formation.[5] | No α-protons. |
| Steric Hindrance | Higher steric hindrance at the α-carbon and the nitrile group due to the ortho-methyl group. | Lower steric hindrance compared to its ortho-substituted counterpart.[4] | Minimal steric hindrance. | Significant steric hindrance at the nitrile carbon due to the adjacent phenyl ring. |
| Reactivity of α-Protons | The α-protons are sufficiently acidic for many C-C bond-forming reactions, though potentially requiring stronger bases or harsher conditions compared to benzyl cyanide. | The α-protons are readily removed to form a stable carbanion, making it highly suitable for alkylation and condensation reactions.[2][4] | The methyl protons can be deprotonated to form a nucleophilic carbanion for various C-C bond-forming reactions.[6] | Not applicable. |
| Reactivity of Nitrile Group | The nitrile group can undergo hydrolysis, reduction, and addition reactions, but the reaction rates may be influenced by steric hindrance from the ortho-methyl group. | The nitrile group is readily accessible for hydrolysis, reduction, and addition reactions.[2][7] | The nitrile group is highly reactive and participates in a wide range of transformations, serving as a source of nitrogen in heterocycle synthesis.[8] | The nitrile group is less reactive towards nucleophilic addition due to the electron-withdrawing nature and steric bulk of the phenyl ring. |
| Primary Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals where the 2-methylphenyl moiety is a desired structural feature.[9][10] | A versatile precursor for a wide array of pharmaceuticals (e.g., phenobarbital, methylphenidate), fragrances, and pesticides.[2][7] | A common solvent and a C2 building block in organic synthesis, used in the production of pharmaceuticals and agrochemicals.[11][12] | A precursor to various derivatives such as benzamides and N-substituted benzamides, and used as a solvent.[3][13] |
Key Synthetic Transformations: A Comparative Overview
The utility of nitrile starting materials is demonstrated through their conversion into other key functional groups. The following sections provide a comparative discussion of common transformations.
α-Alkylation
Alkylation at the α-carbon is a fundamental C-C bond-forming reaction for nitriles with acidic α-protons.
-
This compound vs. Benzyl Cyanide: The ortho-methyl group in this compound introduces steric hindrance around the benzylic carbon.[14] This can influence the rate and yield of alkylation reactions, particularly with bulky electrophiles. While benzyl cyanide is readily mono- and di-alkylated, achieving high yields of di-alkylation with this compound may prove more challenging. The electron-donating nature of the methyl group may also slightly decrease the acidity of the α-protons, potentially requiring stronger bases or longer reaction times for deprotonation compared to benzyl cyanide.
-
Acetonitrile: As a sterically unhindered and readily deprotonated nitrile, acetonitrile is an excellent substrate for α-alkylation, serving as a versatile two-carbon building block.[6]
Hydrolysis to Carboxylic Acids
The conversion of the nitrile group to a carboxylic acid is a common and valuable transformation.
-
This compound vs. Benzyl Cyanide: Both nitriles can be hydrolyzed to their corresponding phenylacetic acids under acidic or basic conditions. The standard method for benzyl cyanide hydrolysis involves heating with aqueous acid, such as sulfuric or hydrochloric acid.[15][16][17] Due to the steric hindrance from the ortho-methyl group, the hydrolysis of this compound might require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable conversion rates to benzyl cyanide.
-
Benzonitrile: The hydrolysis of benzonitrile to benzoic acid is also a well-established procedure, typically requiring strong acid or base catalysis.[18]
Reduction to Primary Amines
The reduction of nitriles provides a direct route to primary amines.
-
General Reactivity: All four nitriles can be reduced to their corresponding primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] The general mechanism involves the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. The steric environment around the nitrile group can affect the rate of this reaction. The ortho-methyl group in this compound and the phenyl group in benzonitrile may slightly retard the approach of the reducing agent compared to the less hindered benzyl cyanide and acetonitrile.
Experimental Protocols
Protocol 1: α-Alkylation of Benzyl Cyanide using Phase-Transfer Catalysis
This protocol describes the mono-alkylation of benzyl cyanide with an alkyl halide using a phase-transfer catalyst, which is an effective method for such reactions.
Materials:
-
Benzyl cyanide
-
Alkyl halide (e.g., n-butyl bromide)
-
50% (w/w) aqueous sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl cyanide (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
This protocol details the hydrolysis of benzyl cyanide to phenylacetic acid using sulfuric acid.[15]
Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add benzyl cyanide (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours.[15] The reaction is exothermic and should be controlled.
-
Monitor the reaction by TLC until the benzyl cyanide is consumed.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
The phenylacetic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude phenylacetic acid from hot water or a suitable organic solvent to obtain the pure product.
Visualizing Synthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic transformations and experimental procedures.
Caption: General reaction pathways of nitrile starting materials.
Caption: A typical experimental workflow for nitrile transformations.
Conclusion
The choice between this compound, benzyl cyanide, acetonitrile, and benzonitrile as a starting material depends heavily on the specific synthetic target and the desired reaction pathway.
-
This compound is the preferred choice when the 2-methylphenyl moiety is a required structural component of the final molecule. Researchers should anticipate that the ortho-methyl group may introduce steric hindrance, potentially requiring more vigorous reaction conditions compared to its unsubstituted analog.
-
Benzyl cyanide remains a highly versatile and reactive starting material for a broad range of applications due to its activated benzylic protons and sterically accessible nitrile group.[2]
-
Acetonitrile is an invaluable C2 building block, ideal for introducing a cyanomethyl or an ethylamine group into a molecule with minimal steric complications.[11]
-
Benzonitrile is primarily used when the desired product contains a benzoyl or benzylamine moiety directly attached to the rest of the molecule, and its reactivity is centered on the nitrile group itself rather than on α-protons.[3]
Ultimately, a thorough understanding of the subtle electronic and steric differences between these nitrile starting materials will enable researchers and drug development professionals to make more informed decisions, leading to optimized synthetic routes and improved overall efficiency.
References
- 1. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl cyanide Propose Mech , Hive Methods Discourse [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 17. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Quality Control of o-Tolylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The quality control of chemical intermediates like o-tolylacetonitrile (also known as 2-methylbenzyl cyanide) is critical in ensuring the purity, safety, and efficacy of final pharmaceutical products. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification and impurity profiling. This guide provides a detailed comparison of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quality control of o-tolylacetonitrile, supported by representative experimental data and protocols.
Introduction to Analytical Techniques
Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques widely used in the pharmaceutical industry.
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like o-tolylacetonitrile, offering high sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It employs a liquid mobile phase to carry the sample through a packed column (the stationary phase) under high pressure. Separation is based on the compound's affinity for the stationary and mobile phases. UV-Vis detectors are frequently used, as they can detect compounds that absorb ultraviolet or visible light.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of o-tolylacetonitrile. This data is representative and serves to illustrate the comparative capabilities of each technique.
| Performance Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.6 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
| Primary Application | Assay, volatile impurities, residual solvents | Assay, non-volatile impurities, degradation products |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the purity assay of o-tolylacetonitrile and the quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of o-tolylacetonitrile and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
For impurity analysis, a more concentrated sample may be prepared.
Data Analysis: The purity of o-tolylacetonitrile is determined by area normalization, assuming all components have a similar response factor with the FID. For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is well-suited for the purity assay of o-tolylacetonitrile and the determination of non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (o-tolylacetonitrile has a UV absorbance in the lower UV region).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 20 mg of o-tolylacetonitrile and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks. For accurate quantification of impurities, reference standards should be used to create calibration curves.
Method Selection and Workflow
The choice between GC and HPLC depends on the specific quality control objective. GC is often preferred for analyzing volatile organic impurities and residual solvents due to its high resolution and sensitivity for these compounds. HPLC is more versatile for the analysis of the main component (assay) and for detecting a broader range of non-volatile impurities and potential degradation products.
A Spectroscopic Comparison of Ortho-, Meta-, and Para-Methylbenzyl Cyanide Isomers
A detailed analysis for researchers, scientists, and drug development professionals.
The positional isomerism of the methyl group on the benzyl cyanide scaffold significantly influences the physicochemical and spectroscopic properties of the resulting compounds: ortho-, meta-, and para-methylbenzyl cyanide. A thorough understanding of their distinct spectral characteristics is crucial for unambiguous identification, purity assessment, and structural elucidation in various research and development settings, including pharmaceutical synthesis and materials science. This guide provides a comparative analysis of the key spectroscopic features of these three isomers, supported by experimental data and standardized protocols.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for ortho-, meta-, and para-methylbenzyl cyanide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | Parameter | Ortho-Methylbenzyl Cyanide | Meta-Methylbenzyl Cyanide | Para-Methylbenzyl Cyanide |
| ¹H NMR | Chemical Shift (δ) of -CH₃ (ppm) | ~2.4 | ~2.3 | ~2.3 |
| Chemical Shift (δ) of -CH₂CN (ppm) | ~3.7 | ~3.6 | ~3.6 | |
| Aromatic Proton Pattern | Complex multiplet | Complex multiplet | Two distinct doublets (AA'BB' system) | |
| ¹³C NMR | Chemical Shift (δ) of -CH₃ (ppm) | ~19 | ~21 | ~21 |
| Chemical Shift (δ) of -CH₂CN (ppm) | ~23 | ~23 | ~23 | |
| Chemical Shift (δ) of -CN (ppm) | ~118 | ~118 | ~118 | |
| IR Spectroscopy | Nitrile (-C≡N) Stretch (cm⁻¹) | ~2250 | ~2250 | ~2250 |
| C-H Stretch (Aromatic) (cm⁻¹) | ~3000-3100 | ~3000-3100 | ~3000-3100 | |
| C-H Stretch (Aliphatic) (cm⁻¹) | ~2850-3000 | ~2850-3000 | ~2850-3000 | |
| Mass Spectrometry | Molecular Ion (M⁺) (m/z) | 131 | 131 | 131 |
| Major Fragment Ion (m/z) | 116 ([M-CH₃]⁺) | 116 ([M-CH₃]⁺) | 116 ([M-CH₃]⁺) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the methylbenzyl cyanide isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 512-1024
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0-200 ppm
-
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.[1][2]
-
Parameters:
-
Ionization energy: 70 eV[3]
-
Source temperature: 200-250°C
-
Mass range: m/z 40-400
-
-
Data Processing: The mass-to-charge ratio (m/z) of the ions and their relative abundances were determined.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of the methylbenzyl cyanide isomers.
References
performance of 2-Methylbenzyl cyanide in specific synthetic routes
An Objective Guide to the Synthetic Performance of 2-Methylbenzyl Cyanide and its Congeners
For researchers and professionals in drug development, the choice of synthetic intermediates is critical to the efficiency, scalability, and stereochemical outcome of a synthetic route. This compound, also known as o-tolylacetonitrile, and related benzyl cyanides are valuable precursors in the synthesis of a variety of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class.[1][2] This guide provides a comparative analysis of the performance of traditional synthetic routes utilizing this compound derivatives against modern, more direct methods.
Comparing Synthetic Routes to Chiral 2-Arylpropionitriles
A key application for structures related to this compound is the synthesis of chiral 2-arylpropionitriles, which are immediate precursors to profen drugs like ibuprofen and flurbiprofen.[3] We will compare two primary approaches:
-
Traditional Approach: This involves the α-methylation of a substituted arylacetonitrile. This method is straightforward but can be challenging in terms of selectivity and the use of hazardous reagents.[1][3]
-
Modern Approach: This employs direct asymmetric cyanation of a benzylic C-H bond, offering a more atom-economical and elegant route to the chiral product.[4][5]
The following sections present experimental data and protocols for these competing synthetic strategies.
Data Presentation: Performance Comparison
The performance of these routes can be evaluated based on yield, enantioselectivity, and substrate scope.
Table 1: Comparison of α-Methylation of Arylacetonitriles vs. Asymmetric Benzylic C-H Cyanation
| Feature | α-Methylation of Arylacetonitriles | Asymmetric Benzylic C-H Cyanation |
| Starting Material | Substituted Arylacetonitrile | Substituted Ethylbenzene |
| Key Reagents | Methylating agent (e.g., PhMe₃NI), Base (e.g., Cs₂CO₃)[1] | Cyanating agent (e.g., TMSCN), Catalyst (e.g., Chiral Cu Complex), Oxidant[4][5] |
| Typical Yields | Moderate to good (40-76%)[6] | Good to excellent (typically >70%)[4][5] |
| Enantioselectivity | Not inherently asymmetric; requires chiral auxiliary or resolution | High enantioselectivity (typically 90-99% ee)[4][5] |
| Key Advantages | Utilizes readily available starting materials | Direct C-H functionalization, high enantioselectivity in one step |
| Key Disadvantages | Often produces dimethylated byproducts, uses hazardous methylating agents[3] | Requires specialized chiral ligands and catalyst systems |
Table 2: Substrate Scope and Yields for Selected 2-Arylpropionitrile Syntheses
| Product | Synthetic Method | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-(4-Biphenyl)propionitrile | α-Methylation | 2-(4-Biphenyl)acetonitrile | 76 | N/A | [6] |
| 2-(4-Fluorophenyl)propionitrile | α-Methylation | 2-(4-Fluorophenyl)acetonitrile | 63 | N/A | [6] |
| 2-(4-Iodophenyl)propionitrile | α-Methylation | 2-(4-Iodophenyl)acetonitrile | 58 | N/A | [3] |
| (S)-2-(naphthalen-1-yl)propanenitrile | Asymmetric C-H Cyanation | 1-Ethylnaphthalene | 85 | 98 | [4][5] |
| (S)-2-(4-methoxyphenyl)propanenitrile | Asymmetric C-H Cyanation | 1-Ethyl-4-methoxybenzene | 91 | 97 | [4][5] |
| (S)-2-(4-fluorophenyl)propanenitrile | Asymmetric C-H Cyanation | 1-Ethyl-4-fluorobenzene | 78 | 99 | [4][5] |
Experimental Protocols
Protocol 1: α-Methylation of 2-(4-Biphenyl)acetonitrile
This protocol is based on a metal-free methylation procedure using a quaternary ammonium salt.[1][6]
Materials:
-
2-(4-Biphenyl)acetonitrile
-
Phenyltrimethylammonium iodide (PhMe₃NI)
-
Caesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-biphenyl)acetonitrile (1.0 equiv.), caesium carbonate (2.0 equiv.), and phenyltrimethylammonium iodide (1.5 equiv.).
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-biphenyl)propionitrile.[1]
Protocol 2: Copper-Catalyzed Enantioselective Cyanation of 1-Ethylnaphthalene
This protocol describes a state-of-the-art method for the direct asymmetric functionalization of a benzylic C-H bond.[4][5]
Materials:
-
1-Ethylnaphthalene
-
N-Fluorobenzenesulfonimide (NFSI)
-
Trimethylsilyl cyanide (TMSCN)
-
Copper(I) bromide (CuBr)
-
Chiral bisoxazoline ligand
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a glovebox, add the chiral bisoxazoline ligand (0.022 mmol) and CuBr (0.020 mmol) to an oven-dried vial.
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
To this catalyst solution, add 1-ethylnaphthalene (0.20 mmol, 1.0 equiv.), TMSCN (0.40 mmol, 2.0 equiv.), and NFSI (0.30 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Elution with an appropriate solvent system (e.g., hexane/ethyl acetate) yields the enantiomerically enriched (S)-2-(naphthalen-1-yl)propanenitrile.[4]
Mandatory Visualizations
The following diagrams illustrate the comparative workflows and a key reaction mechanism.
Caption: Comparative workflows for profen synthesis.
Caption: Mechanism of copper-catalyzed C-H cyanation.[4][5]
Conclusion
While traditional routes starting from benzyl cyanides like this compound are well-established, they often suffer from drawbacks such as the use of toxic reagents, modest selectivity, and the need for multiple steps to install chirality. Modern catalytic methods, particularly the direct enantioselective cyanation of benzylic C-H bonds, represent a significant advancement.[4][5] These methods offer high yields and exceptional enantioselectivity in a single step, proceeding under mild conditions. For drug development professionals, the adoption of such modern strategies can lead to more efficient, sustainable, and cost-effective syntheses of chiral pharmaceutical intermediates.
References
- 1. Efficient Synthesis of 2-Arylpropionitriles - ChemistryViews [chemistryviews.org]
- 2. This compound | 22364-68-7 [chemicalbook.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective cyanation of benzylic C-H bonds via copper-catalyzed radical relay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Methylbenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds, is critical to ensure the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, with a focus on identifying and quantifying common impurities.
Introduction to Purity Assessment
The synthesis of this compound, commonly prepared from 2-methylbenzyl chloride and a cyanide salt, can result in a mixture of the desired product and various impurities. These impurities may include unreacted starting materials, by-products, and positional isomers (3-Methylbenzyl cyanide and 4-Methylbenzyl cyanide). Accurate and robust analytical methods are therefore essential for the quality control of this compound. This guide compares the most effective analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Primary Application | Ideal for separating and quantifying volatile and thermally stable compounds, such as positional isomers and residual solvents. | Versatile for a wide range of compounds, including non-volatile or thermally labile impurities. Excellent for isomeric separation. | Provides structural confirmation and absolute quantification without the need for a reference standard of the analyte. |
| Common Impurities Detected | 3-Methylbenzyl cyanide, 4-Methylbenzyl cyanide, 2-methylbenzyl chloride, benzyl isocyanide. | 3-Methylbenzyl cyanide, 4-Methylbenzyl cyanide, 2-methylbenzyl chloride, and other non-volatile by-products. | All proton-containing impurities with unique signals. |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dissolution in the mobile phase or a compatible solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | Typically 15-30 minutes. | Typically 10-25 minutes. | 5-15 minutes per sample. |
| Advantages | High resolution for volatile isomers, high sensitivity with Flame Ionization Detector (FID). | Wide applicability, robust and reproducible, non-destructive. | Absolute quantification, structural information, rapid analysis. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require method development for optimal separation of closely related isomers. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are recommended starting points for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly effective for the separation and quantification of the positional isomers of methylbenzyl cyanide and the starting material, 2-methylbenzyl chloride.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent separation of the methylbenzyl cyanide isomers and can also detect less volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
Start with 40% acetonitrile, increase to 70% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 50 mL of the initial mobile phase composition.
Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)
This method allows for the absolute quantification of this compound and its impurities without the need for individual impurity reference standards.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and vortex until fully dissolved.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of this compound (e.g., the benzylic CH₂ protons) and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
A logical workflow is essential for a systematic approach to purity assessment.
2-Methylbenzyl Cyanide: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
2-Methylbenzyl cyanide, also known as o-tolylacetonitrile, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its utility stems from the reactive nitrile group and the substituted aromatic ring, which allow for the construction of complex molecular architectures. This guide provides a comparative analysis of this compound against other relevant synthetic precursors, supported by available experimental data and detailed methodologies.
Pharmaceutical Synthesis: Building Blocks for Profens
A prominent application of substituted benzyl cyanides is in the synthesis of 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." These compounds, including the well-known ibuprofen, function by inhibiting cyclooxygenase (COX) enzymes. This compound serves as a key precursor for the synthesis of 2-(2-methylphenyl)propanoic acid, a profen analogue.
Comparison of Starting Materials for Profen Synthesis
While direct comparative studies are limited, an evaluation of synthetic routes for different profens allows for an indirect comparison of the performance of various substituted benzyl cyanides. The following table summarizes key data points for the synthesis of profen analogues from their corresponding benzyl cyanide precursors.
| Feature | This compound | Benzyl Cyanide | 4-Isobutylbenzyl Cyanide |
| Target Product | 2-(2-methylphenyl)propanoic acid | 2-Phenylpropanoic acid (Hydratropic acid) | 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) |
| Acidity of α-H | Less acidic than diphenylacetonitrile, comparable to benzyl cyanide.[1] | Less acidic than diphenylacetonitrile.[1] | Acidity is comparable to benzyl cyanide. |
| Steric Hindrance | Moderate steric hindrance from the ortho-methyl group. | Lower steric hindrance.[1] | Moderate steric hindrance from the para-isobutyl group. |
| Alkylation Yield | Data not available for direct comparison. | High selectivity for mono-methylation can be achieved with dimethyl carbonate.[2] | Alkylation with methyl iodide in the presence of sodium amide is a viable route.[3] |
| Overall Yield (from Benzyl Cyanide) | Data not available for a complete sequence. | A multi-step process from benzyl cyanide to 2-phenylpropionic acid can achieve high yields.[2] | A multi-step process from isobutylbenzene via 4-isobutylbenzyl cyanide yields ibuprofen.[3][4] |
Note: The data presented is compiled from various sources and does not represent a direct head-to-head comparative study under identical conditions.
Experimental Protocols
Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) from 4-Isobutylbenzyl Chloride
This two-step process is analogous to the synthesis of 2-(2-methylphenyl)propanoic acid from 2-methylbenzyl chloride.
Step 1: Synthesis of 4-Isobutylbenzyl Cyanide [3]
-
4-Isobutylbenzyl chloride is reacted with sodium cyanide.
-
The reaction is typically carried out in a suitable solvent.
Step 2: Alkylation and Hydrolysis to Ibuprofen [3]
-
The resulting 4-isobutylbenzyl cyanide is alkylated with methyl iodide in the presence of sodium amide to form 2-(4-isobutylphenyl)propionitrile.
-
The nitrile is then hydrolyzed under basic conditions to yield ibuprofen.
A detailed protocol for a similar synthesis of 2-phenylpropionic acid from benzyl cyanide reports a 93% yield after distillation[2].
Signaling Pathway: Cyclooxygenase Inhibition
Profens, synthesized from precursors like this compound, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by profens.
Agrochemical Synthesis: Precursors for Fungicides
Benzyl cyanide and its derivatives are important intermediates in the production of certain agrochemicals. For instance, benzyl cyanide is a starting material for the synthesis of the fungicide Fenapanil[5].
Comparison of Precursors in Fungicide Synthesis
While specific comparative data is scarce, the choice of a substituted benzyl cyanide, such as this compound, would be dictated by the desired final structure of the fungicide. The reactivity of the nitrile group and the potential for reactions on the aromatic ring are key considerations.
| Feature | This compound | Benzyl Cyanide |
| Application | Potential precursor for fungicides with a 2-methylphenyl moiety. | Starting material for the fungicide Fenapanil.[5] |
| Key Reactions | Reactions involving the nitrile group (e.g., hydrolysis, reduction) and electrophilic aromatic substitution. | Similar reactivity to this compound, with different regioselectivity for aromatic substitution.[5] |
Experimental Workflow: General Synthesis of a Phenylacetamide Fungicide
The partial hydrolysis of a benzyl cyanide derivative is a key step in synthesizing certain fungicides.
Caption: General workflow for fungicide synthesis from a benzyl cyanide.
Dyestuff Synthesis: Chromophore Intermediates
Substituted benzyl cyanides can also be utilized in the synthesis of various dyestuffs, including disperse and cyanine dyes. The nitrile group can be transformed into other functional groups that are part of a chromophoric system, and the aromatic ring can be further functionalized to tune the color and properties of the dye.
Comparison in Dyestuff Synthesis
The choice of a specific benzyl cyanide derivative will directly influence the final color and performance of the dye. The methyl group in this compound can act as a weak electron-donating group, which may have a slight bathochromic (color-deepening) effect compared to an unsubstituted benzyl cyanide precursor.
| Feature | This compound | Benzyl Cyanide |
| Potential Dye Classes | Disperse dyes, cyanine dyes. | Disperse dyes, cyanine dyes. |
| Influence of Substituent | The ortho-methyl group can influence the electronic properties and steric environment of the resulting dye molecule. | The unsubstituted phenyl ring provides a basic chromophoric building block. |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary applications lie in the production of pharmaceuticals, particularly profen-class anti-inflammatory drugs, as well as in the synthesis of fungicides and dyestuffs. While direct, quantitative comparisons with alternative starting materials are not extensively documented in publicly available literature, a review of analogous synthetic pathways for related compounds provides valuable insights into its potential performance. The choice between this compound and other benzyl cyanide derivatives will ultimately be guided by the specific molecular target, desired properties of the final product, and the optimization of reaction conditions for yield and purity. Further research into direct comparative studies would be beneficial for a more precise evaluation of its synthetic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 4. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 2-Methylbenzyl Cyanide: An Environmental Impact Perspective
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere yield and cost considerations. The environmental footprint of a chemical process is a critical factor, governed by principles of green chemistry. This guide provides a comparative environmental impact assessment of three distinct synthesis routes for 2-methylbenzyl cyanide, a key intermediate in the production of various pharmaceuticals and agrochemicals. The comparison is based on experimental data, focusing on reaction conditions, yield, and a critical green chemistry metric, the Environmental Factor (E-Factor).
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the three primary synthesis routes of this compound.
| Parameter | Route 1: Sodium Cyanide | Route 2: Potassium Ferrocyanide | Route 3: Multi-step "Green" Synthesis |
| Primary Reactants | 2-Methylbenzyl chloride, Sodium cyanide | 2-Methylbenzyl chloride, Potassium ferrocyanide | 3,4-Dimethylphenol |
| Key Reagents/Catalysts | Tetrabutylammonium bromide, Ferric chloride, Boric acid | Cuprous iodide | Dimethyl sulfate, NaOH, Copper sulfate, Potassium persulfate, etc. |
| Solvent(s) | Water, Toluene | Toluene, Dichloroethane | Petroleum ether, Acetonitrile, Water, Dichloromethane, THF, Ethanol |
| Reaction Temperature | 30°C | 180°C | 30°C to 90°C (for initial steps) |
| Reaction Time | ~1 hour | 20 hours | Multiple days (for all 6 steps) |
| Reported Yield | High (not explicitly quantified in source) | 82%[1] | ~81% (estimated overall from initial steps)[2] |
| Calculated E-Factor | ~2.6 (excluding equipment cleaning) | ~7.7 (excluding equipment cleaning) | >10 (estimated) |
| Primary Waste Stream | Aqueous solution containing sodium chloride and residual sodium cyanide. Organic solvent waste. | Aqueous solution containing potassium and iron salts, copper catalyst residue. Organic solvent waste. | Multiple complex waste streams from 6 steps, including various organic and inorganic byproducts and solvents. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility and for a thorough understanding of the environmental impact of each synthesis route.
Route 1: Synthesis from 2-Methylbenzyl Chloride and Sodium Cyanide
This common industrial method involves the reaction of 2-methylbenzyl chloride with the highly toxic sodium cyanide.
Experimental Protocol:
-
In a 3000 L reaction flask, add 2352 g of a 25% aqueous solution of sodium cyanide (12 mol).
-
Increase the temperature to 30°C.
-
Slowly add 1540 g (11 mol) of 2-methylbenzyl chloride.
-
Add 9.24 g of tetramethylammonium chloride (catalyst), 8.91 g of ferric chloride (alkali binding agent), and 6.71 g of boric acid.
-
Maintain the temperature at 30°C until the concentration of 2-methylbenzyl chloride is below 0.1%.
-
Add water to the reaction mixture and allow it to stand for 1 hour to separate the layers.
-
The organic layer is then distilled to obtain this compound.[3]
Route 2: Synthesis using Potassium Ferrocyanide
This method is presented as a less toxic alternative to using simple alkali metal cyanides.[1]
Experimental Protocol:
-
In a reaction tube, add 0.3 mmol of cuprous iodide and 0.3 mL of toluene. Stir for 1 minute.
-
Add 0.5 mmol of potassium ferrocyanide (K₄[Fe(CN)₆]), 1 mmol of 2-methylbenzyl chloride, and 0.7 mL of toluene.
-
Seal the reaction tube and stir at 180°C for 20 hours.
-
After cooling, the product can be isolated and purified, for example, by vacuum distillation.[1][4]
Route 3: Multi-step "Green" Synthesis from 3,4-Dimethylphenol
This route avoids the use of highly toxic cyanide reagents by employing a six-step synthesis.[2]
Experimental Protocol (Initial Steps):
-
Step 1: Methylation: 100 g of 3,4-dimethylphenol is reacted with 123.9 g of dimethyl sulfate and 131.5 g of 32.3% NaOH solution at 30°C for 2 hours. The product, 3,4-dimethylanisole, is extracted with petroleum ether (Yield: 96%).[2]
-
Step 2: Oxidation: 50 g of 3,4-dimethylanisole is reacted with 91.7 g of copper sulfate pentahydrate and 297.7 g of potassium persulfate in a mixture of acetonitrile and water at 90°C for 30 minutes. The product, 4-methoxy-2-methylbenzaldehyde, is extracted with dichloromethane (Yield: 100%).[2]
-
Subsequent Steps: The synthesis proceeds through a Wittig reaction, alkene ether hydrolysis, oximation, and finally dehydration to yield this compound.[2]
Environmental Factor (E-Factor) Calculation
The E-Factor is a key green chemistry metric defined as the total mass of waste produced divided by the mass of the product. A lower E-Factor indicates a more environmentally friendly process.
E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product
The calculated E-Factors for the two primary routes are presented in the comparison table. The multi-step synthesis, due to the large number of reagents, solvents, and purification steps, is estimated to have a significantly higher E-Factor, despite avoiding highly toxic cyanides.
Visualizing the Synthesis Pathways and Environmental Impact
The following diagrams, generated using Graphviz, illustrate the workflows of the different synthesis routes and the logical relationship of their environmental impacts.
Conclusion
The choice of a synthetic route for this compound presents a trade-off between reagent toxicity, process efficiency, and waste generation.
-
Route 1 (Sodium Cyanide): This method is likely the most atom-economical and has a lower E-Factor compared to the alternatives. However, the extreme toxicity of sodium cyanide poses significant safety and environmental risks, requiring stringent handling and waste treatment protocols.
-
Route 2 (Potassium Ferrocyanide): This route offers a significant advantage in terms of reduced reagent toxicity. While potassium ferrocyanide is less hazardous than sodium cyanide, it is not entirely benign and can release hydrogen cyanide under acidic conditions. The higher reaction temperature and longer reaction time contribute to a higher energy demand and a larger E-Factor.
-
Route 3 (Multi-step "Green" Synthesis): This approach successfully avoids the use of highly toxic cyanide compounds. However, the numerous steps involved lead to a substantial increase in the overall waste generated (a high E-Factor), a longer production time, and greater process complexity.
For researchers and drug development professionals, the optimal choice will depend on the specific priorities of their project. If the primary concern is minimizing the use of acutely toxic materials, the potassium ferrocyanide route or the multi-step synthesis are preferable. However, if minimizing waste and energy consumption are the main goals, and if appropriate safety and disposal infrastructure are in place, the traditional sodium cyanide route may be considered, albeit with extreme caution. This comparative guide highlights the importance of a holistic approach to process development, where environmental impact is considered alongside traditional metrics of chemical synthesis.
References
- 1. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 2. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Methylbenzyl Cyanide
The following guide provides essential safety and logistical information for the proper disposal of 2-Methylbenzyl cyanide (o-Methylphenylacetonitrile), tailored for laboratory and research professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Spill Response
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
In the event of a spill:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment : For small spills, absorb the material with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite.[1][2] Do not use combustible materials like sawdust.
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][2]
-
Decontamination : Clean the spill area thoroughly with soap and water.[3]
-
Reporting : Report the incident to the appropriate environmental health and safety (EHS) officer.
Primary Disposal Protocol: Licensed Waste Disposal
The universally recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal company.[2][4][5]
Step-by-Step Procedure:
-
Classification : Classify the waste. This compound is considered a hazardous waste due to its toxicity.[2] Chemical waste generators are responsible for ensuring complete and accurate classification in accordance with local, regional, and national regulations.[2][6]
-
Packaging :
-
Place the waste in a designated, compatible, and tightly sealed container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage : Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]
-
Arranging Disposal : Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the Safety Data Sheet (SDS) and accurate information about the waste.
For proper shipping and disposal manifests, the following information, derived from the substance's SDS, is essential.
| Parameter | Value | Reference |
| UN Number | UN3276 | [2][4] |
| Proper Shipping Name | NITRILES, TOXIC, LIQUID, N.O.S. (this compound) | [2] |
| Hazard Class | 6.1 (Toxic Liquid) | [2][4] |
| Packing Group | III | [2][4] |
Secondary Disposal Method: Chemical Neutralization (Expert Use Only)
For specific applications, chemical neutralization can be employed as a pre-treatment step to reduce the toxicity of cyanide-containing waste streams before final disposal. The most common method is alkaline chlorination.[7][8] This process should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
This process oxidizes toxic cyanide first to the less toxic cyanate, and then to harmless nitrogen and carbon dioxide gases.[8]
Stage 1: Oxidation of Cyanide to Cyanate
-
pH Adjustment : In a suitable reaction vessel within a fume hood, adjust the pH of the aqueous cyanide waste solution to 10 or higher using a base like sodium hydroxide (NaOH).[8] Continuous monitoring with a pH meter is crucial.
-
Oxidant Addition : Slowly add an oxidizing agent, such as a sodium hypochlorite (NaOCl) solution, while stirring continuously.[8]
-
Monitoring : The reaction progress can be monitored using an Oxidation-Reduction Potential (ORP) meter. A sharp increase in the ORP reading (typically to around +250 mV, though this must be determined for each specific case) indicates the complete conversion of cyanide to cyanate.[8]
-
Reaction Time : Allow the reaction to proceed for approximately 15-30 minutes with continuous mixing after the ORP endpoint is reached.[8]
Stage 2: Oxidation of Cyanate to Nitrogen and Carbon Dioxide
-
pH Adjustment : Lower the pH of the solution to between 8.5 and 9.0.[8] This often occurs naturally due to the consumption of the alkali in the first stage, but may require the controlled addition of acid if necessary.
-
Oxidant Addition : Continue to add the oxidizing agent (e.g., sodium hypochlorite) until the ORP reading increases to a higher setpoint, typically around +300 mV.[8]
-
Completion : Once the second ORP endpoint is stable, the reaction is complete. The resulting solution can then be prepared for final disposal in accordance with local regulations.
| Parameter | Stage 1: Cyanide to Cyanate | Stage 2: Cyanate to CO₂ & N₂ |
| Target pH | ≥ 10.0 | 8.5 - 9.0 |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) |
| Typical ORP Endpoint | ~ +250 mV | ~ +300 mV |
| Reaction Products | Cyanate (CNO⁻) | Carbon Dioxide (CO₂) + Nitrogen (N₂) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
- 1. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 8. cdn.hach.com [cdn.hach.com]
Personal protective equipment for handling 2-Methylbenzyl cyanide
Essential Safety and Handling Guide for 2-Methylbenzyl Cyanide
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (also known as o-Methylphenylacetonitrile), tailored for research and drug development professionals. Following these procedural guidelines is critical for ensuring laboratory safety.
Hazard Identification and Safety Data
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2] The toxicological properties have not been fully investigated, but the compound contains cyanide.[3]
| Property | Value | Reference |
| CAS No. | 22364-68-7 | [1] |
| Molecular Formula | C9 H9 N | [1] |
| Molecular Weight | 131.18 | [1] |
| Appearance | Light yellow liquid | [1] |
| Flash Point | 110 °C / 230 °F | [1] |
| Specific Gravity | 1.050 | [1] |
| Boiling Point | 244 °C @ 760 mmHg | [4] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Step 1: Engineering Controls and Personal Protective Equipment (PPE)
Before handling, ensure all safety measures are in place.
-
Ventilation : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the storage and handling areas.[2][3]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]
-
Skin Protection :
-
Gloves : Wear nitrile rubber gloves. Nitrile offers excellent resistance to chemicals, acids, bases, and solvents.[5][6][7] Discard gloves immediately if they become contaminated and dispose of them as hazardous waste.[8]
-
Protective Clothing : A lab coat or chemical-resistant apron is mandatory. For tasks with a higher risk of splashing, wear chemical-resistant coveralls.[3]
-
-
Respiratory Protection : If working outside a fume hood (not recommended) or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and nitriles.[1][3]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and located near the workstation.[1][2]
Step 2: Handling Procedures
-
Avoid all direct contact with the substance.[2]
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep the container tightly closed when not in use.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]
Emergency and Disposal Plans
Immediate and correct response to exposure or spills is critical.
Emergency Procedures for Exposure
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and administer 100% oxygen if trained to do so.[1][2][9][10] Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing.[11] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth and give 2-4 cupfuls of water or milk.[3] Call a poison control center or physician immediately.[1]
Spill Decontamination Protocol
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Protect : Don the appropriate PPE, including respiratory protection.
-
Contain : For small liquid spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like sawdust.
-
Neutralize :
-
Carefully cover the absorbed material or dry spill with a pH 10 buffer solution and let it stand for at least 10 minutes.[11] This helps prevent the generation of hydrogen cyanide gas.
-
Wipe the area with a freshly prepared 10% bleach solution to deactivate the cyanide, followed by a final rinse with water.[11]
-
-
Collect : Sweep or scoop the neutralized material into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
-
Ventilate : Ensure the area is well-ventilated during and after the cleanup.[3]
Waste Disposal Plan
All this compound waste is considered hazardous.
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible (e.g., polyethylene) container.[8][11] Do NOT store cyanide waste in metal containers or mix it with acidic waste streams.[8][11]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be placed in a dedicated, rigid container for cyanide hazardous waste.[8][11]
-
Glassware Decontamination : Perform an initial rinse of contaminated glassware inside a chemical fume hood.[11] The rinsate must be collected as hazardous cyanide waste. Subsequently, wash the glassware with a pH 10 buffer solution, followed by a 10% bleach solution.[8][11]
-
Final Disposal : Dispose of all waste through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 5. armbrustusa.com [armbrustusa.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. hsa.ie [hsa.ie]
- 8. uwindsor.ca [uwindsor.ca]
- 9. monash.edu [monash.edu]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. bu.edu [bu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
